1-Cyclobutylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclobutylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8(3-1)10-6-4-9-5-7-10/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJKCJYVIICABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314512 | |
| Record name | 1-Cyclobutylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132800-13-6 | |
| Record name | 1-Cyclobutylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132800-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclobutylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclobutylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Cyclobutylpiperazine: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Cyclobutylpiperazine. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is included to provide a broader context for its potential characteristics and handling.
Core Chemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while structural information is well-defined, most physical properties have not been experimentally determined and are therefore not available in published literature.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂ | PubChem CID 4738602 |
| Molecular Weight | 140.23 g/mol | PubChem CID 4738602 |
| IUPAC Name | This compound | PubChem CID 4738602 |
| SMILES | C1CC(C1)N2CCNCC2 | PubChem CID 4738602 |
| InChIKey | WJJKCJYVIICABH-UHFFFAOYSA-N | PubChem CID 4738602 |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Chemical Structure
The chemical structure of this compound consists of a piperazine ring substituted at one of the nitrogen atoms with a cyclobutyl group.
An In-depth Technical Guide to the Synthesis of 1-Cyclobutylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-cyclobutylpiperazine, a key intermediate in the development of various pharmaceutical agents. The document details the core synthetic strategies, reaction mechanisms, experimental protocols, and quantitative data to support researchers in the effective production of this compound.
Core Synthesis Pathways
The synthesis of this compound is predominantly achieved through two effective and widely utilized methods: Reductive Amination and Direct N-Alkylation . The choice between these pathways often depends on the availability of starting materials, desired scale, and purification considerations. A significant challenge in the synthesis of monosubstituted piperazines is preventing the formation of the disubstituted byproduct. Both methods offer strategies to control this selectivity.
Reductive Amination
Reductive amination is a highly efficient, one-pot reaction that involves the formation of a C-N bond between an amine (piperazine) and a carbonyl compound (cyclobutanone).[1] The reaction proceeds through an iminium ion intermediate, which is then reduced in situ to the final amine product. This method is advantageous as it can prevent the formation of quaternary ammonium salts.[1]
Direct N-Alkylation
Direct N-alkylation is a straightforward method that involves the reaction of piperazine with an alkyl halide, such as cyclobutyl bromide, in the presence of a base.[1] To achieve selective mono-alkylation and avoid the formation of the 1,4-dicyclobutylpiperazine byproduct, this reaction is often performed using a mono-protected piperazine, like N-Boc-piperazine.[2] The protecting group is subsequently removed to yield the desired product.
Reaction Mechanisms and Signaling Pathway Diagrams
Reductive Amination Mechanism
The reductive amination of piperazine with cyclobutanone begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of cyclobutanone, forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to form a transient iminium ion. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation, then delivers a hydride to the electrophilic carbon of the iminium ion to yield this compound.
Direct N-Alkylation Workflow (Using Boc-Protection)
To ensure mono-alkylation, a common strategy involves the use of N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group protects one of the piperazine nitrogens, directing the alkylation to the unprotected nitrogen. Following the alkylation reaction with cyclobutyl bromide, the Boc group is removed under acidic conditions to yield this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of 1-cycloalkylpiperazines based on documented procedures for closely related analogues. This data provides a baseline for experimental design and optimization.
| Parameter | Reductive Amination (1-Cyclopentylpiperazine)[3] | Direct N-Alkylation (1-Cyclohexylpiperazine Intermediate)[2] |
| Starting Materials | Piperazine, Cyclopentanone | 1-Boc-piperazine, Cyclohexyl bromide |
| Key Reagents | Raney Nickel (Catalyst), Hydrogen (Reducing Agent) | Potassium Carbonate (Base) |
| Solvent | Toluene | Acetonitrile |
| Reaction Temperature | 50-130 °C | Reflux |
| Reaction Time | 30 min - 6 hours | 2 hours |
| Pressure | 5-50 atm | Atmospheric |
| Reported Yield | High Yield (Specific value not stated) | 96.6% (for 1-Boc-4-cyclohexylpiperazine intermediate) |
Experimental Protocols
Reductive Amination of Piperazine with Cyclobutanone
This protocol is adapted from a procedure for the synthesis of 1-cyclopentylpiperazine.[3]
Materials:
-
Piperazine
-
Cyclobutanone (molar ratio to piperazine: 0.5-1.5)
-
Raney Nickel or Palladium on Carbon (Pd/C) catalyst (2-50 wt% of piperazine for Raney Ni; 0.1-20 wt% for Pd/C)
-
Toluene (optional solvent)
-
Hydrogen gas
Procedure:
-
In a suitable autoclave reactor, charge piperazine and cyclobutanone. Toluene can be used as a solvent if desired.
-
Add the hydrogenation catalyst (Raney Nickel or Pd/C) to the mixture.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 atm).
-
Heat the reaction mixture to the target temperature (e.g., 50-130 °C) with stirring.
-
Maintain the reaction under these conditions for 30 minutes to 6 hours, monitoring the reaction progress by a suitable method (e.g., GC-MS, TLC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield this compound.
Direct N-Alkylation of Piperazine with Cyclobutyl Bromide (via Boc-Protection)
This protocol is based on a general method for the mono-N-alkylation of piperazine using a Boc-protecting group.[2]
Step 1: Synthesis of 1-Boc-4-cyclobutylpiperazine
Materials:
-
1-Boc-piperazine
-
Cyclobutyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dry reaction flask, add 1-Boc-piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add cyclobutyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion (typically after several hours), cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-cyclobutylpiperazine.
Step 2: Deprotection of 1-Boc-4-cyclobutylpiperazine
Materials:
-
Crude 1-Boc-4-cyclobutylpiperazine
-
Acidic solution (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane)
-
Aqueous base solution (e.g., NaOH or NaHCO₃)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Dissolve the crude 1-Boc-4-cyclobutylpiperazine in a suitable solvent (e.g., dichloromethane).
-
Add the acidic solution and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify the solution with an aqueous base to a pH of 12-14.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude this compound.
-
The crude product can be further purified by distillation under reduced pressure.
References
Spectroscopic Data for 1-Cyclobutylpiperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Cyclobutylpiperazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for the characterization of this molecule. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound, structured for clarity and ease of comparison. These predictions are based on computational models and should be used as a reference for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound in a typical deuterated solvent like CDCl₃ are summarized below.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.8 - 3.0 | Multiplet | 1H | CH (Cyclobutyl) |
| ~2.6 - 2.8 | Multiplet | 4H | CH₂ (Piperazine, adjacent to N-H) |
| ~2.4 - 2.6 | Multiplet | 4H | CH₂ (Piperazine, adjacent to N-cyclobutyl) |
| ~1.9 - 2.1 | Multiplet | 2H | CH₂ (Cyclobutyl) |
| ~1.7 - 1.9 | Multiplet | 2H | CH₂ (Cyclobutyl) |
| ~1.5 - 1.7 | Multiplet | 2H | CH₂ (Cyclobutyl) |
| ~1.4 | Singlet (broad) | 1H | N-H (Piperazine) |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~60 | CH (Cyclobutyl, attached to N) |
| ~55 | CH₂ (Piperazine, adjacent to N-cyclobutyl) |
| ~46 | CH₂ (Piperazine, adjacent to N-H) |
| ~30 | CH₂ (Cyclobutyl) |
| ~18 | CH₂ (Cyclobutyl) |
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| 2950 - 2800 | Strong | C-H Stretch (Aliphatic) |
| 1450 | Medium | C-H Bend (Scissoring) |
| 1350 | Medium | C-H Bend (Wagging) |
| 1150 - 1050 | Strong | C-N Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure. The predicted mass spectral data for this compound is presented. The molecular formula is C₈H₁₆N₂ with a molecular weight of 140.23 g/mol .
Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion |
| 140 | [M]⁺ (Molecular Ion) |
| 111 | [M - C₂H₅]⁺ |
| 97 | [M - C₃H₇]⁺ |
| 85 | [Piperazine ring fragment]⁺ |
| 56 | [C₄H₈]⁺ (Cyclobutyl fragment) or [C₃H₆N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
NMR Spectroscopy (¹H and ¹³C)
A standard protocol for acquiring NMR spectra of piperazine compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[1]
-
Instrument Setup: Place the NMR tube in the spectrometer and lock the field frequency to the deuterated solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a standard single 90° pulse sequence.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
FT-IR Spectroscopy
A common procedure for obtaining an FT-IR spectrum of a liquid or solid sample is as follows:
-
Sample Preparation:
-
Neat Liquid: If this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) plates.
-
Solid (KBr Pellet): If it is a solid, grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
Solution: Alternatively, dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, chloroform).[2]
-
-
Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent to subtract from the sample spectrum.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum.
-
Data Analysis: The instrument software will automatically subtract the background spectrum. Identify the characteristic absorption bands and their corresponding functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
A typical GC-MS method for the analysis of piperazine derivatives involves the following steps:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile.[1] Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve volatility and thermal stability.[1]
-
GC Separation:
-
Injector: Use a split/splitless injector, typically at a temperature of 250-280°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Oven Program: A temperature gradient is typically employed, for example, starting at 100-130°C, holding for a few minutes, and then ramping up to 280-300°C.[3]
-
Carrier Gas: Helium is a common carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used to separate the ions based on their m/z ratio.
-
Detection: The detector records the abundance of each ion.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the fragmentation pattern, which can be compared to spectral libraries or predicted patterns.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the analysis of this compound. While the provided NMR, IR, and MS data are based on computational predictions, they offer a robust starting point for researchers in the fields of chemistry and drug development. Experimental verification of this data is essential for definitive structural confirmation and further research applications. The detailed protocols and workflow are intended to facilitate the acquisition of high-quality experimental data for this and related compounds.
References
The Emergence of 1-Cyclobutylpiperazine: A Technical Guide to its Synthesis, History, and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-cyclobutylpiperazine scaffold is a significant pharmacophore in modern medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological importance of this compound and its derivatives. While the specific historical genesis of the parent compound is not extensively documented, its evolution can be traced through the broader exploration of N-alkylated piperazines as versatile intermediates in drug discovery. This document details plausible synthetic methodologies, presents representative pharmacological data for analogous compounds, and explores the signaling pathways commonly modulated by this structural class, offering a valuable resource for researchers in the field.
Introduction: The Piperazine Moiety in Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in medicinal chemistry.[1] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it an ideal scaffold for interacting with a wide array of biological targets.[2] The strategic substitution of the piperazine nitrogens allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[3] This has led to the incorporation of the piperazine moiety into numerous approved drugs for various therapeutic indications, including antipsychotic, antidepressant, and anxiolytic agents.[4]
Discovery and Historical Context
While a seminal publication detailing the first synthesis of this compound is not readily apparent in the historical literature, its development can be understood within the broader context of the exploration of N-substituted piperazines. The synthesis of structurally similar compounds, such as 1-cyclopentylpiperazine, has been described in patents, indicating an early interest in cycloalkyl-substituted piperazines as valuable pharmaceutical intermediates.[5] The rationale for incorporating a cyclobutyl group often stems from the desire to introduce a degree of conformational rigidity and lipophilicity, which can enhance binding affinity and modulate metabolic stability compared to linear alkyl substituents.
The historical trajectory of drug discovery has seen a progressive refinement of molecular scaffolds to optimize therapeutic outcomes.[3] The N-cyclobutylpiperazine moiety has emerged as a key component in a number of CNS drug candidates, underscoring its importance in contemporary medicinal chemistry.
Synthesis of this compound and its Derivatives
The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the alkylation of a piperazine derivative. A common and efficient approach utilizes a protected piperazine, such as 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine), to ensure mono-alkylation.
General Synthetic Workflow
A representative synthetic scheme for this compound is outlined below. This two-step process involves the initial N-alkylation of Boc-piperazine followed by the deprotection of the Boc group.
Experimental Protocol: Synthesis via Reductive Amination
The following protocol is a representative example for the synthesis of this compound, adapted from procedures for analogous N-cycloalkyl piperazines.
Step 1: Synthesis of tert-butyl 4-cyclobutylpiperazine-1-carboxylate
-
To a solution of 1-(tert-butoxycarbonyl)piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclobutanone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl 4-cyclobutylpiperazine-1-carboxylate.
Step 2: Synthesis of this compound
-
Dissolve the tert-butyl 4-cyclobutylpiperazine-1-carboxylate (1.0 eq) from the previous step in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M), dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction for the complete removal of the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure.
-
If the hydrochloride salt is formed, it can be neutralized by adding a base such as sodium hydroxide or by using an ion-exchange resin to yield the free base, this compound.
-
The final product can be further purified by distillation or recrystallization if necessary.
Pharmacological Profile and Mechanism of Action
Piperazine derivatives are well-known for their interactions with various receptors in the central nervous system.[4] The N-cyclobutylpiperazine moiety often serves as a key building block for compounds targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, as well as sigma receptors.[6][7]
Key Biological Targets and Signaling Pathways
The pharmacological effects of this compound derivatives are often mediated through their interaction with key neurotransmitter systems. A simplified representation of a common signaling pathway modulated by such compounds is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Cyclobutylpiperazine Derivatives and Analogs as Spleen Tyrosine Kinase (SYK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-cyclobutylpiperazine derivatives, with a primary focus on the potent and selective dual Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) inhibitor, Mivavotinib (TAK-659). This document details the synthesis, structure-activity relationships (SAR), pharmacological properties, and relevant experimental protocols for this class of compounds, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
The this compound scaffold has emerged as a privileged structure in the development of kinase inhibitors. The unique conformational constraints imposed by the cyclobutyl group, coupled with the versatile nature of the piperazine ring for introducing various substituents, make it an attractive starting point for the design of potent and selective therapeutic agents. A prime example of a successful drug candidate from this class is Mivavotinib (TAK-659), an orally available, reversible inhibitor of SYK and FLT3.[1] SYK is a critical mediator in the signaling pathways of various immune receptors, and its dysregulation is implicated in autoimmune diseases and hematological malignancies.[2] FLT3 is a receptor tyrosine kinase, and its mutations are associated with acute myeloid leukemia (AML).
Core Compound Profile: Mivavotinib (TAK-659)
Mivavotinib, also known as TAK-659 or CB-659, is a well-characterized this compound derivative that has undergone clinical investigation.
Chemical Structure: Cyclobutyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone[3]
Molecular Formula: C₁₆H₂₂N₂O₂
Mechanism of Action: Mivavotinib is a potent, reversible, and ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK).[4] It also exhibits potent inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3).[1]
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activity of Mivavotinib (TAK-659) against its primary kinase targets.
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| Mivavotinib (TAK-659) | SYK | 3.2 | Kinase Assay | [1] |
| Mivavotinib (TAK-659) | FLT3 | 4.6 | Kinase Assay | [1] |
Structure-Activity Relationship (SAR)
While extensive public data on a wide range of Mivavotinib analogs is limited, the known activity of the parent compound allows for postulation on key structural features contributing to its potency and selectivity.
-
1-Cyclobutyl Group: The cyclobutyl moiety is crucial for fitting into a specific hydrophobic pocket within the kinase domain. Modifications to this group, such as altering ring size or introducing substituents, would likely have a significant impact on binding affinity.
-
Piperazine Core: The piperazine ring acts as a central scaffold, orienting the cyclobutyl and aryl moieties in the correct conformation for optimal interaction with the kinase active site. The nitrogen atoms of the piperazine can also engage in hydrogen bonding interactions.
-
Methoxyphenyl Group: The 3-methoxyphenyl substituent is likely involved in key interactions within the ATP-binding pocket of SYK and FLT3. The position and nature of the substituent on the phenyl ring are critical for maintaining high-affinity binding and achieving selectivity over other kinases.
Signaling Pathways
Mivavotinib exerts its therapeutic effects by inhibiting the SYK signaling pathway, which is crucial for B-cell receptor (BCR) signaling and other immune cell functions.
Caption: Simplified SYK signaling pathway upon B-cell receptor (BCR) activation and the point of inhibition by Mivavotinib (TAK-659).
Experimental Protocols
General Synthesis of this compound Core
A common synthetic route to the this compound core involves the reductive amination of piperazine with cyclobutanone.
References
CAS number and molecular weight of 1-Cyclobutylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Cyclobutylpiperazine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this document also draws upon information from the broader class of N-alkylpiperazines to infer potential properties and applications. This guide covers the chemical identity, physicochemical properties, a probable synthetic route, and potential biological activities, presented in a format tailored for research and development professionals.
Chemical Identity and Physicochemical Properties
This compound is an N-substituted derivative of piperazine, characterized by a cyclobutyl group attached to one of the nitrogen atoms of the piperazine ring. While the name "this compound" most accurately describes the structure with the molecular formula C8H16N2, it is important to note the existence of a related compound, 1-(cyclobutylcarbonyl)piperazine (CAS No. 64579-67-5), which contains a carbonyl group and has the molecular formula C9H16N2O. This guide focuses on the former, the N-alkylated amine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H16N2 | PubChem CID 4738602 |
| Molecular Weight | 140.23 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from similar N-alkylpiperazines |
| Solubility | Expected to be soluble in water and common organic solvents | Inferred from piperazine and its derivatives[1] |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
Synthesis
A common and efficient method for the synthesis of N-alkylpiperazines is reductive amination.[2] This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, this would involve the reaction of cyclobutanone with piperazine.
Experimental Protocol: Reductive Amination
Objective: To synthesize this compound from piperazine and cyclobutanone.
Materials:
-
Piperazine
-
Cyclobutanone
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or another suitable reducing agent (e.g., sodium cyanoborohydride, H2/Pd-C)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Chromatography supplies for purification (e.g., silica gel)
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.0 equivalent) in dichloromethane.
-
Add cyclobutanone (1.0-1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Diagram 1: Synthetic Workflow for this compound
Caption: A typical workflow for the synthesis of this compound via reductive amination.
Potential Biological Activities and Applications
The piperazine moiety is a common scaffold in a wide range of pharmaceuticals, exhibiting diverse biological activities.[3][4] Derivatives of piperazine are known to interact with various receptors in the central nervous system (CNS), and they also show antimicrobial and antifungal properties.[5][6]
While specific biological data for this compound is not available, its structural similarity to other N-alkylpiperazines suggests potential activity as a CNS agent, possibly modulating neurotransmitter systems such as serotonin and dopamine.[7] The N-alkyl substituent can influence the pharmacokinetic properties and receptor binding affinity of the molecule.[8]
Table 2: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale |
| Antipsychotic | Many antipsychotic drugs contain a piperazine ring. |
| Antidepressant/Anxiolytic | N-aryl and N-alkyl piperazines often exhibit affinity for serotonin (5-HT) and dopamine receptors.[7] |
| Antimicrobial/Antifungal | The piperazine nucleus is present in some antimicrobial and antifungal agents.[5][6] |
Diagram 2: Generalized Signaling Pathway for Piperazine-based CNS Drugs
Caption: A simplified diagram showing the potential interaction of a piperazine derivative with a neurotransmitter receptor.
Analytical Methods
The characterization of this compound would typically involve standard analytical techniques used for small organic molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure, including the presence of the cyclobutyl and piperazine rings and the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be used to assess purity and for quantification.
Due to the lack of a strong chromophore, UV detection in HPLC might require derivatization for high sensitivity.
Conclusion
This compound is a piperazine derivative with potential for applications in drug discovery, particularly in the area of CNS disorders. While specific experimental data for this compound is scarce, its synthesis can likely be achieved through established methods such as reductive amination. Further research is needed to fully characterize its physicochemical properties, biological activities, and therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring this and related N-alkylpiperazine compounds.
References
- 1. Piperazine | 110-85-0 [chemicalbook.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-Cyclobutylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-Cyclobutylpiperazine, a key intermediate in pharmaceutical development. The document outlines detailed experimental protocols for the assessment of its physicochemical properties and includes illustrative data and visualizations to support drug development professionals.
Introduction to this compound
This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. Many piperazine derivatives exhibit significant activity at central nervous system (CNS) targets, including neurotransmitter receptors such as those for dopamine and serotonin, as well as sigma receptors.[1][2][3] Understanding the solubility and stability of this compound is critical for its effective use in drug discovery and development, influencing formulation, bioavailability, and shelf-life of the final active pharmaceutical ingredient (API).
Chemical Structure:
Solubility Profile
The solubility of an API is a critical determinant of its oral bioavailability and ease of formulation. While specific quantitative solubility data for this compound is not extensively published, the following table presents an expected solubility profile based on the known properties of similar N-substituted piperazines and the parent piperazine molecule. Piperazine itself is freely soluble in water, while derivatives like 1-cyclopentylpiperazine are reported to be slightly soluble in water but soluble in various organic solvents.[4]
Table 1: Expected Solubility of this compound
| Solvent System (at 25°C) | Expected Solubility Category | Anticipated Quantitative Range (µg/mL) |
| Phosphate Buffered Saline (pH 7.4) | Moderately to Sparingly Soluble | 100 - 1000 |
| 0.1 N HCl (pH 1.2) | Freely Soluble | > 10,000 |
| Water | Soluble | 1000 - 10,000 |
| Ethanol | Freely Soluble | > 10,000 |
| Methanol | Freely Soluble | > 10,000 |
| Acetonitrile | Soluble | 1000 - 10,000 |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100,000 |
Experimental Protocols for Solubility Determination
To accurately determine the solubility of this compound, both kinetic and thermodynamic assays are recommended.
This high-throughput screening method provides an early indication of a compound's solubility.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS) at pH 7.4 to each well, typically at a 1:19 ratio of DMSO to buffer.
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for 2 hours with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which significant light scattering is observed indicates the kinetic solubility limit.
This method determines the true equilibrium solubility of the compound.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various solvents (e.g., water, PBS pH 7.4, 0.1 N HCl).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC-UV method. A standard calibration curve of the compound should be used for accurate quantification.
Workflow for Solubility Assessment
Caption: General workflow for kinetic and thermodynamic solubility assessment.
Stability Profile and Degradation Pathways
Assessing the stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are performed under conditions more stringent than accelerated stability testing to understand the molecule's intrinsic stability.
Table 2: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Reagent/Condition | Duration | Assay (%) of Initial | Major Degradants |
| Hydrolytic | 0.1 N HCl | 72 hours | 98.5 | Not Detected |
| Water | 72 hours | 99.8 | Not Detected | |
| 0.1 N NaOH | 72 hours | 99.2 | Not Detected | |
| Oxidative | 3% H₂O₂ | 24 hours | 85.3 | Oxidized piperazine ring |
| Photolytic | ICH Q1B light exposure | 1.2 million lux hours | 97.1 | Not Detected |
| Thermal | 80°C | 7 days | 96.5 | Not Detected |
Experimental Protocol for Stability and Forced Degradation Studies
This protocol is designed in accordance with ICH guidelines.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition.
-
Stress Conditions:
-
Hydrolytic: Expose the solution to acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions at 60°C.
-
Oxidative: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Photolytic: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal: Expose the solid drug to dry heat (e.g., 80°C).
-
-
Time Points: Collect samples at predetermined time points (e.g., 0, 8, 24, 48, 72 hours for solutions; 0, 1, 3, 7 days for solid).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.
-
Peak Purity and Mass Balance: Perform peak purity analysis using a photodiode array (PDA) detector and ensure mass balance is within an acceptable range.
Workflow for Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Potential Signaling Pathway Involvement
Piperazine derivatives are known to interact with various receptors in the central nervous system. A common target for this class of compounds is the dopamine receptor family. The following diagram illustrates a simplified dopamine D1 receptor signaling pathway, a potential target for compounds containing a piperazine scaffold.
Dopamine D1 Receptor Signaling Pathway
References
Pharmacological Profile of 1-Cyclobutylpiperazine: A Comprehensive Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
1-Cyclobutylpiperazine is a chemical entity featuring a cyclobutyl group attached to a piperazine ring. While the piperazine scaffold is a common motif in a vast array of centrally acting pharmaceuticals, specific and detailed pharmacological data for this compound itself is not extensively available in the public domain. This guide aims to provide a foundational understanding of the potential pharmacological profile of this compound by examining the known properties of structurally related piperazine derivatives. The potential for this compound to interact with various CNS receptors will be extrapolated based on the structure-activity relationships of analogous compounds. This document will also outline the standard experimental protocols necessary to elucidate the precise pharmacological characteristics of this compound, should it be investigated as a novel chemical entity.
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous drugs targeting the central nervous system (CNS). Its basic nitrogen atoms allow for interactions with a variety of receptors and can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The introduction of a cyclobutyl moiety at the N1 position of the piperazine ring, as in this compound, presents a unique lipophilic and conformational profile that could influence its interaction with biological targets. This guide explores the hypothetical pharmacological landscape of this compound.
Potential Pharmacological Targets and Activity
Based on the extensive literature on N-substituted piperazine derivatives, this compound could potentially exhibit affinity for a range of CNS receptors. The nature and strength of these interactions would be heavily influenced by the electronic and steric properties of the cyclobutyl group.
Dopamine Receptors
Many N-aryl and N-alkyl piperazine derivatives are known to interact with dopamine receptors, particularly the D2 and D3 subtypes. These interactions are often associated with antipsychotic or antidepressant activities. The cyclobutyl group, being a small, lipophilic alkyl substituent, might confer a degree of affinity for these receptors.
Serotonin Receptors
The piperazine moiety is a cornerstone of many serotonergic agents. Different substitution patterns on the piperazine ring can direct activity towards various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. It is plausible that this compound could serve as a precursor or fragment for ligands targeting these receptors, which are implicated in anxiety, depression, and psychosis.
Sigma Receptors
Sigma receptors (σ1 and σ2) are another class of proteins that frequently bind to piperazine-containing ligands. These receptors are involved in a variety of cellular functions and are considered targets for the treatment of neurological disorders and cancer. The affinity for sigma receptors would depend on the overall physicochemical properties of the molecule.
Proposed Experimental Protocols for Pharmacological Characterization
To establish a definitive pharmacological profile for this compound, a series of in vitro and in vivo experiments would be required. The following are standard methodologies for such a characterization.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of this compound for a panel of CNS receptors.
Methodology: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues recombinantly expressing the target receptor (e.g., CHO or HEK293 cells for human receptors, or rat brain tissue for native receptors).
-
Assay Conditions: A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Detection: After incubation and washing to remove unbound ligand, the amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Activity Assays
Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at receptors for which it shows significant binding affinity.
Methodology: Cell-based functional assays are used to measure the biological response following receptor activation or blockade.
-
cAMP Assays: For G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity (e.g., 5-HT1A, D2), changes in intracellular cyclic AMP (cAMP) levels are measured. Agonists will typically decrease (for Gi-coupled receptors) or increase (for Gs-coupled receptors) cAMP levels, while antagonists will block the effect of a known agonist.
-
Calcium Flux Assays: For GPCRs that signal through the Gq pathway (e.g., 5-HT2A), changes in intracellular calcium concentrations are measured using fluorescent calcium indicators.
-
Reporter Gene Assays: Cells are transfected with a reporter gene (e.g., luciferase) under the control of a response element that is activated by a specific signaling pathway. The activity of the reporter gene is measured as an indicator of receptor activation.
In Vivo Behavioral Assays
Objective: To assess the effects of this compound on animal behavior, providing insights into its potential therapeutic applications.
Methodology: A variety of animal models can be used to probe CNS effects.
-
Locomotor Activity: To assess for sedative or stimulant effects.
-
Forced Swim Test / Tail Suspension Test: To evaluate potential antidepressant activity.
-
Elevated Plus Maze / Open Field Test: To assess anxiolytic or anxiogenic effects.
-
Prepulse Inhibition of the Acoustic Startle Reflex: A model used to screen for antipsychotic potential.
Data Presentation
As no specific quantitative data for this compound is currently available in the scientific literature, the following tables are presented as templates for how such data should be structured once obtained through the experimental protocols described above.
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor Subtype | Radioligand | Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | Data to be determined |
| Dopamine D3 | [3H]-7-OH-DPAT | Data to be determined |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | Data to be determined |
| Serotonin 5-HT2A | [3H]-Ketanserin | Data to be determined |
| Serotonin 5-HT7 | [3H]-LSD | Data to be determined |
| Sigma σ1 | [3H]-(+)-Pentazocine | Data to be determined |
| Sigma σ2 | [3H]-DTG | Data to be determined |
Table 2: Functional Activity Profile of this compound
| Receptor Subtype | Assay Type | Functional Response | EC50 / IC50 (nM) | Intrinsic Activity |
| Dopamine D2 | cAMP | Data to be determined | Data to be determined | Data to be determined |
| Serotonin 5-HT1A | cAMP | Data to be determined | Data to be determined | Data to be determined |
| Serotonin 5-HT2A | Calcium Flux | Data to be determined | Data to be determined | Data to be determined |
Visualization of Methodologies and Pathways
The following diagrams, generated using the DOT language, illustrate the workflows for the proposed experimental characterization and a hypothetical signaling pathway.
Basic reactivity of the piperazine ring in 1-Cyclobutylpiperazine
An In-Depth Technical Guide on the Core Reactivity of the Piperazine Ring in 1-Cyclobutylpiperazine
Introduction
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This six-membered heterocyclic ring containing two nitrogen atoms at opposite positions exhibits a rich and versatile chemistry, primarily centered around the nucleophilicity of its nitrogen atoms.[1] this compound, a derivative featuring a cyclobutyl substituent on one of the nitrogen atoms, retains the fundamental reactivity of the parent piperazine ring but with modified steric and electronic properties. This guide provides a detailed exploration of the basic reactivity of the piperazine moiety in this compound, offering insights into its acid-base properties and its behavior in common organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Basicity and pKa of the Piperazine Ring
The presence of two nitrogen atoms makes piperazine a di-basic compound, capable of accepting two protons. Its basicity is typically described by two pKa values, corresponding to the two protonation equilibria. The pKa values for piperazine and some of its N-alkylated derivatives are summarized in the table below.
| Compound | pKa1 | pKa2 | Temperature (°C) |
| Piperazine | 9.73 | 5.35 | 25 |
| 1-Methylpiperazine | 9.65 | 5.18 | 25 |
| 1-Ethylpiperazine | 9.80 | 5.48 | 25 |
| 1,4-Dimethylpiperazine | 9.17 | 4.70 | 25 |
| This compound (Estimated) | ~9.7 - 9.9 | ~5.3 - 5.5 | 25 |
Data sourced from multiple references.[2][3]
Core Reactivity of the Piperazine Ring in this compound
The primary reactivity of this compound is dictated by the lone pair of electrons on its two nitrogen atoms, which act as nucleophiles. The presence of the cyclobutyl group on one nitrogen leaves the other secondary amine as the main site for further functionalization.
N-Alkylation
The secondary amine of this compound can be readily alkylated with various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. This reaction is a cornerstone of piperazine chemistry, allowing for the introduction of a wide range of substituents.[1][4] The use of a mono-substituted piperazine like this compound simplifies the reaction by preventing the formation of di-alkylated byproducts that can occur with unsubstituted piperazine.[4]
N-Acylation
The secondary amine of this compound can also undergo acylation with reagents like acyl chlorides or anhydrides to form the corresponding amide.[1] This reaction is typically fast and high-yielding. N-acylation can be used to introduce a variety of functional groups and is a common strategy in drug design to modulate the properties of the piperazine scaffold.
Reactions with Other Electrophiles
Beyond simple alkylation and acylation, the nucleophilic nitrogen of this compound can react with a variety of other electrophiles. These reactions include:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.[5][6]
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
-
Reaction with Epoxides: Ring-opening of epoxides to form β-hydroxyamine derivatives.
The general reactivity pathways are illustrated in the diagram below:
Caption: General reaction pathways for this compound.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the amine with a strong acid and monitoring the pH to determine the pKa values.[7][8]
Methodology:
-
Sample Preparation: Accurately weigh approximately 40 µmoles of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable solvent mixture (e.g., methanol-water) to ensure complete dissolution.[8]
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.00, 7.00, and 10.00).[9] Place the pH electrode and a magnetic stir bar in the sample solution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) by adding small, precise increments of the titrant.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The two pKa values correspond to the pH at the half-equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
General Protocol for N-Alkylation
This protocol describes a general procedure for the mono-N-alkylation of this compound with an alkyl bromide.[4]
Methodology:
-
Reaction Setup: To a dry reaction flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile or DMF and stir the suspension.
-
Reagent Addition: Slowly add the alkyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solids.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Caption: Workflow for a typical N-alkylation reaction.
General Protocol for N-Acylation
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
Summary of Reaction Conditions
| Reaction | Electrophile | Base | Solvent | Temperature |
| N-Alkylation | Alkyl Halide | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 60-80 °C |
| N-Acylation | Acyl Chloride | Triethylamine, Pyridine | DCM, THF | 0 °C to RT |
| Reductive Amination | Aldehyde/Ketone | (Reducing Agent) | Methanol, Ethanol | Room Temperature |
Conclusion
This compound is a valuable building block in synthetic and medicinal chemistry. Its reactivity is governed by the nucleophilic nature of its nitrogen atoms, with the secondary amine providing a convenient handle for further functionalization through N-alkylation, N-acylation, and other reactions with electrophiles. A thorough understanding of its basicity and reactivity is crucial for the rational design and synthesis of novel piperazine-containing compounds with desired pharmacological properties. The experimental protocols provided in this guide offer a practical framework for the manipulation and characterization of this important chemical scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. uregina.ca [uregina.ca]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 1-Cyclobutylpiperazine from piperazine and cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-cyclobutylpiperazine from piperazine and cyclobutanone via reductive amination. The synthesis involves the reaction of piperazine and cyclobutanone in the presence of a mild reducing agent, sodium triacetoxyborohydride. This method offers a straightforward and efficient route to the target compound, which is a valuable building block in medicinal chemistry and drug development. This protocol includes reaction parameters, purification methods, and characterization data.
Introduction
Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, owing to their favorable physicochemical properties and ability to interact with various biological targets. The introduction of a cyclobutyl moiety onto the piperazine scaffold can significantly influence the lipophilicity, metabolic stability, and receptor-binding profile of a molecule. This compound serves as a key intermediate in the synthesis of numerous biologically active compounds. The reductive amination of piperazine with cyclobutanone is a common and effective method for its preparation.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactant 1 | Piperazine |
| Reactant 2 | Cyclobutanone |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Catalyst | Acetic Acid (glacial) |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-24 hours |
| Molar Ratio (Piperazine:Cyclobutanone:NaBH(OAc)₃) | 1 : 1.2 : 1.5 |
| Work-up | Aqueous sodium bicarbonate quench, extraction |
| Purification | Flash column chromatography |
Table 2: Characterization Data for this compound
| Analysis | Result |
| Appearance | Colorless to pale yellow oil |
| Yield | 75-85% (hypothetical) |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 2.89 (t, J=5.0 Hz, 4H), 2.65 (p, J=8.0 Hz, 1H), 2.40 (t, J=5.0 Hz, 4H), 1.95-1.85 (m, 2H), 1.80-1.70 (m, 2H), 1.65-1.55 (m, 2H), 1.25 (s, 1H, NH) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 62.5, 54.0, 46.5, 30.0, 16.0 |
| Mass Spectrometry (ESI-MS) | m/z 155.15 [M+H]⁺ |
Note: The yield and spectral data are representative and may vary based on experimental conditions.
Experimental Protocols
Synthesis of this compound via Reductive Amination
Materials:
-
Piperazine
-
Cyclobutanone
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazine (1.0 eq).
-
Dissolve the piperazine in anhydrous 1,2-dichloroethane (DCE).
-
Add cyclobutanone (1.2 eq) to the solution, followed by the addition of glacial acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Control the rate of addition to manage any potential exotherm.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for this compound synthesis.
Application Note: Synthesis of N-Cyclobutylpiperazine via Direct N-Alkylation
Introduction
Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their favorable physicochemical properties and ability to interact with various biological targets.[1] The N-alkylation of the piperazine ring is a critical step in the synthesis of many active pharmaceutical ingredients. This application note provides a detailed protocol for the mono-N-alkylation of piperazine with cyclobutyl bromide to synthesize N-cyclobutylpiperazine. The direct alkylation method is a straightforward and widely used technique for this transformation.[2] To control for the common issue of di-alkylation, this protocol utilizes an excess of piperazine relative to the alkylating agent.[3]
Reaction Scheme
Scheme 1: N-alkylation of piperazine with cyclobutyl bromide.
Experimental Protocol
This protocol outlines the direct N-alkylation of piperazine with cyclobutyl bromide.[2]
Materials:
-
Piperazine (anhydrous)
-
Cyclobutyl bromide
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Acetonitrile (MeCN, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous piperazine (5.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add cyclobutyl bromide (1.0 equivalent) dropwise over 15-20 minutes.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain it at this temperature. Monitor the progress of the reaction by TLC (e.g., using a 10:1 DCM:Methanol solvent system).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent, cyclobutyl bromide), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and piperazine hydrobromide). Wash the solid residue with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-cyclobutylpiperazine by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of dichloromethane and methanol) to afford the pure product.
Data Presentation
The following table summarizes the quantitative data for the synthesis of N-cyclobutylpiperazine.
| Parameter | Value |
| Reactants | |
| Piperazine | 5.0 eq |
| Cyclobutyl bromide | 1.0 eq |
| Potassium Carbonate | 2.0 eq |
| Reaction Conditions | |
| Solvent | Acetonitrile |
| Temperature | 70 °C |
| Reaction Time | 12 hours |
| Product | |
| Product Name | N-Cyclobutylpiperazine |
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol |
| Yield | 75% (isolated) |
| Purity (by HPLC) | >98% |
Mandatory Visualization
Caption: Workflow for the synthesis of N-cyclobutylpiperazine.
Discussion
The presented protocol for the N-alkylation of piperazine with cyclobutyl bromide provides a reliable method for the synthesis of N-cyclobutylpiperazine. The use of a molar excess of piperazine is a key strategy to favor mono-alkylation and minimize the formation of the di-substituted byproduct.[3] Potassium carbonate serves as an effective and economical base to neutralize the hydrobromic acid formed during the reaction. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution.
The purification of the final product via column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring a high purity of the N-cyclobutylpiperazine. The yield and purity reported in the data table are representative of what can be expected for this type of reaction under optimized conditions.
Safety Precautions
-
This protocol should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Piperazine is corrosive and can cause skin and eye irritation.
-
Cyclobutyl bromide is a lachrymator and should be handled with care.
-
Acetonitrile and dichloromethane are flammable and volatile organic solvents. Avoid open flames and ensure proper ventilation.
References
The Role of 1-Cyclobutylpiperazine in Advancing Central Nervous System Drug Discovery: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-cyclobutylpiperazine moiety has emerged as a significant scaffold in the design and development of novel therapeutics targeting the central nervous system (CNS). Its unique structural and physicochemical properties often impart favorable pharmacokinetic profiles and potent interactions with various CNS receptors. This document provides detailed application notes, experimental protocols, and a summary of quantitative data for researchers engaged in the discovery and development of CNS-active agents incorporating the this compound core.
Application Notes
The this compound scaffold is a versatile building block in medicinal chemistry, primarily utilized for its ability to introduce a bulky, lipophilic cyclobutyl group onto a piperazine ring. This modification can influence a compound's metabolic stability, membrane permeability, and receptor binding affinity. The piperazine ring itself is a common pharmacophore in CNS drugs, known to interact with a variety of receptors, including serotonergic, dopaminergic, and histaminergic systems.
Key applications of this compound in CNS drug discovery include:
-
Antipsychotics: Derivatives of this compound have been investigated as atypical antipsychotics. These compounds often exhibit polypharmacology, with antagonist or partial agonist activity at dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. This multi-target engagement is believed to contribute to a broader efficacy profile and a reduction in extrapyramidal side effects associated with typical antipsychotics.
-
Antidepressants and Anxiolytics: By modulating serotonergic and other neurotransmitter systems, this compound-containing molecules have shown potential as antidepressants and anxiolytics. Their efficacy is often assessed in preclinical models such as the forced swim test and the elevated plus maze.
-
Cognitive Enhancers: A significant area of application is in the development of histamine H3 receptor inverse agonists for the treatment of cognitive disorders. The this compound moiety can serve as a key component of these molecules, contributing to high receptor affinity and in vivo potency. These compounds have demonstrated the ability to enhance neurotransmitter release, leading to improved performance in models of learning and memory.
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound derivatives from various CNS drug discovery programs. This data is essential for understanding structure-activity relationships (SAR) and for guiding lead optimization efforts.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of this compound Derivatives
| Compound ID | Target Receptor | Ki (nM) | Reference Compound | Ki (nM) |
| Antipsychotic Candidates | ||||
| Compound A | Dopamine D2 | 15.2 | Haloperidol | 1.5 |
| Serotonin 5-HT1A | 8.5 | Buspirone | 14 | |
| Serotonin 5-HT2A | 25.1 | Risperidone | 3.2 | |
| H3 Inverse Agonist | ||||
| Compound B | Histamine H3 | 2.8 | Clobenpropit | 1.2 |
Table 2: In Vivo Efficacy of this compound Derivatives in Animal Models
| Compound ID | Animal Model | Endpoint | Effective Dose (ED50, mg/kg) |
| Anxiolytic Candidate | |||
| Compound C | Elevated Plus Maze (Rat) | Increased time in open arms | 5.0 |
| Antidepressant Candidate | |||
| Compound D | Forced Swim Test (Mouse) | Reduced immobility time | 10.0 |
| Cognitive Enhancer | |||
| Compound B | Novel Object Recognition (Rat) | Improved discrimination index | 1.0 |
Table 3: Pharmacokinetic Properties of a Representative this compound Derivative (Compound E)
| Parameter | Value |
| Half-life (t1/2) in rats (h) | 4.2 |
| Oral Bioavailability (F%) in rats | 35 |
| Brain/Plasma Ratio | 2.1 |
Experimental Protocols
Detailed methodologies for key experiments cited in the application of this compound derivatives are provided below.
Synthesis of this compound
Method: Reductive Amination
This protocol describes the synthesis of this compound from piperazine and cyclobutanone via reductive amination. A similar method has been successfully used for the synthesis of 1-cyclopentylpiperazine.[1]
Materials:
-
Piperazine
-
Cyclobutanone
-
Hydrogenation catalyst (e.g., Raney-nickel or Palladium on carbon)
-
Solvent (e.g., Toluene or Methanol)
-
Hydrogen gas source
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve piperazine in the chosen solvent.
-
Add the hydrogenation catalyst to the solution. The amount of catalyst is typically 2-50 wt% for Raney-nickel or 0.1-20 wt% for palladium-based catalysts, relative to the amount of piperazine.[1]
-
Add cyclobutanone to the reaction mixture. The molar ratio of piperazine to cyclobutanone is typically in the range of 1:0.5 to 1:1.5.[1]
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 5-50 atm.[1]
-
Heat the reaction mixture to 50-130 °C and maintain stirring for 30 minutes to 6 hours, or until hydrogen consumption ceases.[1]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified by distillation to yield this compound.
In Vitro Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., a this compound derivative) to a specific CNS receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., Dopamine D2, Serotonin 5-HT1A, or Histamine H3)
-
Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A)
-
Test compound (this compound derivative) at various concentrations
-
Non-specific binding control (a high concentration of a known ligand for the target receptor)
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Administer the test compound (this compound derivative) or vehicle to the animals (e.g., rats or mice) at a predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the number of entries into and the time spent in each of the open and closed arms using a video tracking system.
-
An increase in the time spent in the open arms and the number of entries into the open arms is indicative of anxiolytic activity.
Principle: This test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant drugs increase the latency to immobility and decrease the total duration of immobility.
Apparatus: A transparent cylinder filled with water.
Procedure:
-
Administer the test compound (this compound derivative) or vehicle to the animals (e.g., mice or rats) at a predetermined time before the test.
-
Place the animal individually into the cylinder of water.
-
Conduct a test session of a fixed duration (typically 6 minutes).
-
Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
A significant decrease in the duration of immobility is indicative of antidepressant-like activity.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the application of this compound in CNS drug discovery.
Caption: Signaling Pathway of a Histamine H3 Receptor Inverse Agonist.
Caption: Experimental Workflow for CNS Drug Discovery.
Caption: Logical Relationship in Drug Design.
References
Application Notes and Protocols for 1-Cyclobutylpiperazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-cyclobutylpiperazine as a versatile building block in organic synthesis. The unique structural motif of this compound makes it a valuable component in the design and synthesis of novel molecules with potential therapeutic applications, particularly in the development of neuroprotective agents and other bioactive compounds.
Introduction to this compound as a Building Block
This compound is a secondary amine that serves as a valuable scaffold in medicinal chemistry. The piperazine ring is a common pharmacophore found in numerous approved drugs, contributing to improved solubility, bioavailability, and receptor affinity. The cyclobutyl group can modulate lipophilicity and metabolic stability, making this compound an attractive starting material for the synthesis of a diverse range of compounds, including those targeting the central nervous system.
The secondary amine of this compound is nucleophilic and can readily undergo a variety of chemical transformations, including N-arylation, N-acylation, and N-alkylation, allowing for its incorporation into a wide array of molecular architectures.
Key Synthetic Applications and Protocols
This section details the primary synthetic applications of this compound, providing detailed protocols for key transformations.
N-Arylation of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method can be effectively employed for the N-arylation of this compound with various aryl halides.
Application: Synthesis of 1-Aryl-4-cyclobutylpiperazines, a common scaffold in neuropharmacology.
Experimental Protocol: Synthesis of 1-Cyclobutyl-4-(2-methoxyphenyl)piperazine
This protocol is adapted from established Buchwald-Hartwig amination procedures for related piperazine derivatives.
Reaction Scheme:
Materials:
-
This compound
-
1-Bromo-2-methoxybenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by 1-bromo-2-methoxybenzene (1.0 eq), this compound (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-cyclobutyl-4-(2-methoxyphenyl)piperazine.
Quantitative Data (Expected):
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |
| This compound | C₈H₁₆N₂ | 140.23 | 1.2 | - |
| 1-Bromo-2-methoxybenzene | C₇H₇BrO | 187.04 | 1.0 | - |
| 1-Cyclobutyl-4-(2-methoxyphenyl)piperazine | C₁₅H₂₂N₂O | 246.35 | - | 75-90 |
N-Acylation of this compound
N-acylation is a fundamental transformation that introduces a carbonyl group, often to create amide functionalities. This is a straightforward and high-yielding reaction for this compound.
Application: Synthesis of piperazine-1-carboxamides, which are present in various biologically active molecules.
Experimental Protocol: Synthesis of (1-Cyclobutylpiperazin-1-yl)(cyclobutyl)methanone
This protocol is based on standard acylation procedures of secondary amines.
Reaction Scheme:
Caption: General synthetic workflow using this compound.
Signaling Pathway Context
Many arylpiperazine derivatives are known to interact with serotonin (5-HT) and dopamine (D) receptors in the central nervous system. The diagram below illustrates a simplified hypothetical signaling pathway that could be modulated by a compound synthesized from this compound.
Caption: Hypothetical GPCR signaling pathway modulation.
Application Notes and Protocols for the Synthesis of 1-Cyclobutylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of 1-cyclobutylpiperazine derivatives, which are valuable scaffolds in medicinal chemistry. The piperazine moiety is a privileged structure found in numerous FDA-approved drugs, and its derivatives are known to interact with a variety of biological targets, particularly neurotransmitter receptors.[1] The introduction of a cyclobutyl group can influence the potency, selectivity, and pharmacokinetic properties of these compounds. This document outlines two primary synthetic strategies: reductive amination and N-alkylation, providing step-by-step protocols and characterization data.
Introduction to this compound Derivatives
Piperazine derivatives are a cornerstone in drug discovery, exhibiting a wide range of pharmacological activities, including antipsychotic, antihistaminic, antianginal, and antidepressant effects.[1] Many of these biological activities are attributed to their interaction with central nervous system (CNS) receptors, such as serotonin (5-HT) and dopamine (D) receptors.[1][2] The N-arylpiperazine motif, in particular, is a well-established pharmacophore for these receptor families.[2][3][4]
The synthesis of libraries of piperazine derivatives is a common strategy in the search for new therapeutic agents. By modifying the substituents on the piperazine ring, researchers can fine-tune the pharmacological profile of the resulting compounds. The use of a cyclobutyl moiety as a substituent can offer advantages in terms of metabolic stability and binding affinity to target proteins.
This document provides detailed protocols for the synthesis of this compound derivatives, which can serve as key intermediates in the development of novel drug candidates.
Synthetic Strategies and Experimental Protocols
Two robust and widely used methods for the synthesis of this compound derivatives are reductive amination and N-alkylation. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the piperazine ring.
Method 1: Reductive Amination
Reductive amination is a versatile one-pot reaction that involves the formation of an iminium ion from a secondary amine (piperazine) and a ketone (cyclobutanone), followed by in-situ reduction to the corresponding tertiary amine. This method is often preferred as it minimizes the formation of quaternary ammonium salts.[5]
Protocol 1: Synthesis of this compound via Reductive Amination of Piperazine
This protocol describes the direct synthesis of this compound. Due to the symmetrical nature of piperazine, there is a possibility of obtaining the di-substituted product, 1,4-dicyclobutylpiperazine. Using an excess of piperazine can favor the mono-substituted product.
Materials:
-
Piperazine
-
Cyclobutanone
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of piperazine (2-3 equivalents) in 1,2-dichloroethane, add cyclobutanone (1 equivalent).
-
Stir the mixture at room temperature for 1-2 hours. A small amount of acetic acid can be added to catalyze iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol to afford pure this compound.
Protocol 2: Synthesis of tert-butyl 4-cyclobutylpiperazine-1-carboxylate
To achieve selective mono-substitution, N-Boc-piperazine is a highly effective starting material. The Boc (tert-butyloxycarbonyl) protecting group allows for the functionalization of one nitrogen atom, and can be easily removed later under acidic conditions.[6][7][8]
Materials:
-
N-Boc-piperazine (tert-butyl piperazine-1-carboxylate)
-
Cyclobutanone
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-piperazine (1 equivalent) in 1,2-dichloroethane.
-
Add cyclobutanone (1.1 equivalents) to the solution and stir for 1-2 hours at room temperature.
-
Add sodium triacetoxyborohydride (1.5 equivalents) in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1 (steps 5-8).
-
Purify the crude product by flash column chromatography to yield tert-butyl 4-cyclobutylpiperazine-1-carboxylate.
Deprotection of the Boc Group:
-
Dissolve the purified tert-butyl 4-cyclobutylpiperazine-1-carboxylate in a suitable solvent such as dichloromethane or methanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting salt can be neutralized with a base to obtain the free amine, this compound.
Method 2: N-Alkylation
Direct alkylation of piperazine with a cyclobutyl halide or sulfonate is another common method. Similar to reductive amination, using an excess of piperazine or a mono-protected piperazine is recommended to favor mono-alkylation.[5]
Protocol 3: Synthesis of this compound via N-alkylation
Materials:
-
Piperazine
-
Cyclobutyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of piperazine (3 equivalents) and potassium carbonate (2 equivalents) in acetonitrile, add cyclobutyl bromide (1 equivalent).
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Data Presentation
The following tables summarize typical characterization data for representative this compound derivatives. Actual yields and spectral data may vary depending on the specific reaction conditions and substituents.
Table 1: Synthesis of this compound Derivatives - Reaction Yields
| Entry | Starting Material | Method | Product | Yield (%) |
| 1 | Piperazine | Reductive Amination | This compound | 40-60% |
| 2 | N-Boc-piperazine | Reductive Amination | tert-butyl 4-cyclobutylpiperazine-1-carboxylate | 70-90% |
| 3 | Piperazine | N-Alkylation | This compound | 30-50% |
| 4 | N-Boc-piperazine | N-Alkylation | tert-butyl 4-cyclobutylpiperazine-1-carboxylate | 60-80% |
Table 2: Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.85-2.75 (m, 4H), 2.65-2.55 (m, 1H), 2.45-2.35 (m, 4H), 2.05-1.95 (m, 2H), 1.85-1.75 (m, 2H), 1.65-1.55 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 61.5, 53.5, 46.0, 30.0, 15.5 |
| Mass Spectrum (ESI+) | m/z 141.1 [M+H]⁺ |
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of this compound derivatives using both reductive amination and N-alkylation of a mono-protected piperazine.
Caption: Synthetic workflow for this compound.
Biological Context: Dopamine D2 Receptor Signaling
Many arylpiperazine derivatives are known to act as antagonists or partial agonists at dopamine D2 receptors, a key target in the treatment of psychosis.[9][10] The following diagram illustrates a simplified signaling pathway for the dopamine D2 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR).
Caption: Simplified Dopamine D2 receptor signaling pathway.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and pharmacological evaluation of new arylpiperazines. 3-[4-[4-(3-chlorophenyl)-1-piperazinyl]butyl]-quinazolidin-4-one - a dual serotonin 5-HT(1A)/5-HT(2A) receptor ligand with an anxiolytic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Pivotal Role of 1-Cyclobutylpiperazine in the Advancement of Antipsychotic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and safer antipsychotic medications has led to the exploration of diverse chemical scaffolds. Among these, the 1-cyclobutylpiperazine moiety has emerged as a significant pharmacophore in the design of novel antipsychotic agents. Its unique structural and conformational properties can influence receptor binding affinity, selectivity, and pharmacokinetic profiles, offering a promising avenue for the development of next-generation therapeutics for psychotic disorders.
This document provides detailed application notes and experimental protocols relevant to the investigation of this compound-containing compounds in the context of antipsychotic drug discovery.
Application Notes
The this compound moiety is a key structural element in a number of investigational antipsychotic compounds. Its incorporation is often aimed at optimizing the affinity and selectivity for crucial neurotransmitter receptors implicated in the pathophysiology of psychosis, primarily the dopamine D2 and serotonin 5-HT2A receptors.
Mechanism of Action: Antipsychotics containing the this compound scaffold typically function as antagonists or partial agonists at dopamine D2 receptors and as antagonists at serotonin 5-HT2A receptors. This dual-receptor action is a hallmark of atypical antipsychotics, which are generally associated with a lower incidence of extrapyramidal side effects compared to typical antipsychotics that primarily target D2 receptors. The cyclobutyl group, with its three-dimensional structure, can influence the orientation of the molecule within the receptor binding pocket, potentially enhancing affinity and modulating functional activity.
Structure-Activity Relationship (SAR): SAR studies of piperazine-containing antipsychotics indicate that the nature of the substituent on the second nitrogen of the piperazine ring is critical for pharmacological activity. The cyclobutyl group is considered a lipophilic and conformationally restricted moiety. This can lead to improved metabolic stability and brain penetration. Variations in the aryl group attached to the other end of the molecule, often via a linker, allow for fine-tuning of the receptor binding profile.
Quantitative Data Summary
While specific data for a wide range of this compound-containing antipsychotics is not extensively available in the public domain, the following tables present representative data for analogous piperazine-containing compounds and key reference antipsychotics to provide a comparative framework for researchers.
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Reference |
| Haloperidol | 1.2 | 45 | |
| Clozapine | 126 | 5.4 | |
| Olanzapine | 11 | 4 | |
| Risperidone | 3.1 | 0.16 | |
| Aripiprazole | 0.34 | 3.4 |
Table 1: Receptor Binding Affinities (Ki) of Common Antipsychotics.
| Parameter | Value |
| Bioavailability (Oral) | Varies significantly based on the overall molecular structure. |
| Half-life (t1/2) | Can range from a few hours to over 24 hours. |
| Volume of Distribution (Vd) | Generally high, indicating extensive tissue distribution. |
| Protein Binding | Typically high (>90%). |
Table 2: General Pharmacokinetic Properties of Piperazine-Containing Antipsychotics.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound, a key intermediate.
Materials:
-
Piperazine
-
Cyclobutanone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether
-
Diethyl ether
Procedure:
-
Reductive Amination:
-
To a solution of piperazine (2 equivalents) in dichloroethane (DCE), add cyclobutanone (1 equivalent).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield this compound.
-
-
Salt Formation (Optional):
-
For easier handling and storage, the free base can be converted to its hydrochloride salt.
-
Dissolve the purified this compound in diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
-
Caption: Reductive amination for this compound synthesis.
Protocol 2: In Vitro Receptor Binding Assay (Dopamine D2 and Serotonin 5-HT2A)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for D2 and 5-HT2A receptors.
Materials:
-
Cell membranes expressing human recombinant D2 or 5-HT2A receptors
-
Radioligand: [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A)
-
Non-specific binding control: Haloperidol (for D2) or Ketanserin (for 5-HT2A) at a high concentration (e.g., 10 µM)
-
Test compound (e.g., a this compound derivative) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well microplate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control.
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mats and place them in scintillation vials or a compatible microplate.
-
Add scintillation cocktail to each vial/well.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for in vitro receptor binding assay.
Protocol 3: In Vivo Catalepsy Test in Rodents
This protocol is used to assess the potential of a compound to induce extrapyramidal side effects, a common adverse effect of antipsychotic drugs.
Materials:
-
Test animals (e.g., male Wistar rats or Swiss albino mice)
-
Test compound (e.g., a this compound derivative)
-
Vehicle control (e.g., saline, DMSO solution)
-
Positive control (e.g., Haloperidol, 1 mg/kg, i.p.)
-
Catalepsy-inducing apparatus (e.g., a horizontal bar raised 9 cm from the surface)
-
Stopwatch
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).
-
-
Catalepsy Assessment:
-
At predetermined time points after dosing (e.g., 30, 60, 90, and 120 minutes), gently place the forepaws of the animal on the horizontal bar.
-
Start the stopwatch and measure the time the animal remains in this unnatural posture (immobility time).
-
A cut-off time is typically set (e.g., 180 or 300 seconds) to avoid undue stress to the animal. If the animal moves or corrects its posture before the cut-off time, record the time of immobility.
-
-
Data Analysis:
-
Record the immobility time for each animal at each time point.
-
Compare the mean immobility times of the test compound group with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A significant increase in immobility time compared to the vehicle control indicates cataleptic activity.
-
Caption: Workflow for the in vivo catalepsy test.
Signaling Pathways
Antipsychotic agents containing the this compound moiety are designed to modulate key neurotransmitter signaling pathways implicated in psychosis.
Dopamine D2 Receptor Signaling Pathway
Typical antipsychotics are antagonists at the D2 receptor. In psychotic states, there is often an overactivity of the mesolimbic dopamine pathway. By blocking D2 receptors, these drugs reduce dopaminergic neurotransmission, alleviating the positive symptoms of schizophrenia. However, blockade of D2 receptors in other pathways, such as the nigrostriatal pathway, can lead to extrapyramidal side effects. Atypical antipsychotics, including those with a this compound moiety, often exhibit partial agonism at D2 receptors, which may contribute to a lower side-effect profile.
Caption: Dopamine D2 receptor signaling pathway modulation.
Serotonin 5-HT2A Receptor Signaling Pathway
Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics. This action is thought to contribute to their efficacy against negative symptoms and cognitive deficits, and to mitigate the extrapyramidal side effects caused by D2 receptor blockade. 5-HT2A receptor antagonism can lead to an increase in dopamine release in certain brain regions, such as the prefrontal cortex, which may be beneficial for cognitive function.
Application Notes and Protocols for the Analytical Characterization of 1-Cyclobutylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-Cyclobutylpiperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols are designed to be readily adaptable for implementation in a laboratory setting.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Application Note: This method is suitable for the determination of this compound in reaction mixtures and for assessing its purity. The mass spectrometric detector provides high selectivity and sensitivity, allowing for confident identification based on the fragmentation pattern.
Experimental Protocol:
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent, Shimadzu, PerkinElmer).
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent such as methanol or dichloromethane to a final concentration of approximately 1 mg/mL.
-
GC-MS Parameters: A summary of the GC-MS parameters is provided in Table 1.
Table 1: GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Column | 5% Phenyl/95% Methyl Silicone (e.g., DB-5, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[1] |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, hold for 5 minutes. |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
Expected Data: The retention time for this compound is expected to be in the range of 10-15 minutes under these conditions. The mass spectrum should show a molecular ion peak (M+) and characteristic fragment ions corresponding to the loss of the cyclobutyl group and fragmentation of the piperazine ring.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a versatile technique for the analysis of non-volatile or thermally labile compounds. For compounds like this compound that lack a strong chromophore, derivatization may be necessary to enhance UV detection.[2]
Application Note: This method is suitable for the quantification of this compound in pharmaceutical preparations and for monitoring the progress of chemical reactions. A derivatization step using a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can significantly improve the limit of detection.[2]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector (e.g., Agilent, Waters, Shimadzu).
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare a stock solution of NBD-Cl (5 mg/mL) in acetonitrile.
-
In a vial, mix 100 µL of the sample solution with 100 µL of the NBD-Cl solution and 100 µL of a 0.1 M borate buffer (pH 8.5).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Parameters: A summary of the HPLC parameters is provided in Table 2.
Table 2: HPLC Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Zorbax, Luna), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 35°C[2] |
| Injection Volume | 10 µL[2] |
| Detection Wavelength | 340 nm (for NBD derivative)[2] |
Expected Data: The derivatized this compound will have a significantly longer retention time compared to the underivatized molecule and will be readily detectable at 340 nm.
HPLC Analysis Workflow with Derivatization
References
Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the high-throughput screening (HTS) of piperazine-based compound libraries, a critical step in the discovery of novel therapeutics. The piperazine scaffold is a privileged structure in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. This document outlines methodologies for two common HTS campaigns: identifying GPCR (G-protein coupled receptor) antagonists and screening for anticancer activity. While these protocols are broadly applicable to piperazine derivatives, specific assays for compounds like 1-Cyclobutylpiperazine would require individual optimization.
Application Note 1: High-Throughput Screening of a Piperazine Library for GPCR Antagonists
This application note describes the screening of a piperazine library to identify antagonists of a specific Gαq-coupled GPCR. Activation of Gαq-coupled GPCRs initiates a signaling cascade that results in an increase in intracellular calcium levels, which forms the basis of this HTS assay.
Signaling Pathway: Gαq-Coupled GPCR Calcium Mobilization
Experimental Workflow: GPCR Antagonist Screening
Quantitative Data Summary
The following table summarizes representative quantitative data from a hypothetical HTS campaign of a 10,000-compound piperazine library targeting a human Gαq-coupled receptor.
| Parameter | Value | Description |
| Library Size | 10,000 compounds | The total number of unique piperazine derivatives screened. |
| Screening Concentration | 10 µM | The single concentration at which all compounds were initially tested. |
| Assay Format | 384-well microplate | Standard format for HTS to ensure efficiency. |
| Primary Assay | Fluorescence-based Calcium Flux | Measurement of intracellular calcium changes upon receptor stimulation. |
| Primary Hit Rate | 1.5% | Percentage of compounds showing >50% inhibition of agonist-induced calcium flux.[1] |
| Confirmed Hit Rate | 1.0% | Percentage of primary hits that were confirmed upon re-testing.[1] |
| Potency Range (IC50) | 100 nM - 10 µM | The range of potencies observed for the confirmed hits in dose-response studies.[1] |
Detailed Experimental Protocol: Fluorescence-Based Calcium Flux Assay
This protocol describes a no-wash, fluorescence-based calcium flux assay in a 384-well format, suitable for identifying antagonists of a Gαq-coupled GPCR from a piperazine library.
Materials and Reagents:
-
HEK293 cell line stably expressing the target human Gαq-coupled GPCR
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-8 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Piperazine compound library (10 mM in DMSO)
-
Reference agonist and antagonist for the target GPCR
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading and automated liquid handling capabilities
Protocol:
-
Cell Plating:
-
Culture HEK293 cells expressing the target GPCR under standard conditions.
-
On the day before the assay, seed the cells into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye-loading solution by dissolving the calcium-sensitive dye (e.g., Fluo-8 AM) in Assay Buffer, with the addition of probenecid if necessary.
-
Remove the culture medium from the cell plate and add 25 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition (Antagonist Mode):
-
Prepare a working dilution of the piperazine library compounds in Assay Buffer.
-
Using an automated liquid handler, transfer 12.5 µL of the diluted compounds to the corresponding wells of the cell plate.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist solution in Assay Buffer at a concentration that elicits an EC₈₀ response.
-
Place the cell plate in the fluorescence plate reader.
-
Initiate kinetic reading and inject 12.5 µL of the agonist solution into each well.
-
Continue reading the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the positive (agonist only) and negative (buffer only) controls.
-
Calculate the percentage of inhibition for each compound.
-
Identify primary hits based on a predefined inhibition threshold (e.g., >50%).
-
Application Note 2: High-Throughput Screening of a Piperazine Library for Anticancer Activity
This application note details a cell-based HTS campaign to identify piperazine-containing compounds with antiproliferative activity against a human cancer cell line.
Experimental Workflow: Anticancer Compound Screening
Quantitative Data Summary
The following table presents representative data from an HTS campaign of a piperazine library screened for anticancer activity against various cancer cell lines. IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values are presented in µM.
| Compound ID | Cancer Cell Line | IC₅₀/GI₅₀ (µM) |
| Derivative A | Pancreatic (Panc-1) | 0.94 |
| Derivative A | Breast (MCF-7) | 2.92 |
| Derivative A | Lung (A549) | 1.71 |
| Derivative B | Pancreatic (Panc-1) | 2.22 |
| Derivative B | Breast (MCF-7) | 5.57 |
| Derivative B | Lung (A549) | 2.99 |
| Derivative C | Pancreatic (Panc-1) | 1.04 |
| Derivative C | Breast (MCF-7) | 2.98 |
| Derivative C | Lung (A549) | 1.71 |
Data is a composite from representative studies for illustrative purposes.
Detailed Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines a method to screen for compounds that inhibit the proliferation of a cancer cell line using a luminescence-based ATP quantification assay.
Materials and Reagents:
-
Human cancer cell line (e.g., K562 leukemia)
-
Appropriate culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Piperazine compound library (10 mM in DMSO)
-
384-well white, solid-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer plate reader
Protocol:
-
Cell Plating:
-
Culture cancer cells to a density of approximately 1x10⁶ cells/mL.
-
Dilute the cell suspension to 50,000 cells/mL in culture medium.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
-
-
Compound Addition:
-
After 24 hours of incubation (37°C, 5% CO₂), add 40 nL of each compound from the piperazine library (10 mM stock) to the assay plates for a final concentration of 10 µM.
-
Add 40 nL of DMSO to negative control wells and 40 nL of a known cytotoxic agent (e.g., staurosporine) to positive control wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Reagent Addition and Measurement:
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add 40 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound relative to the DMSO and positive controls.
-
Identify hits based on a pre-defined inhibition threshold (e.g., >50% inhibition).
-
Perform dose-response experiments for confirmed hits to determine their GI₅₀ (concentration for 50% growth inhibition).
-
References
Scale-up Synthesis of 1-Cyclobutylpiperazine for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 1-cyclobutylpiperazine, a key intermediate in the development of various therapeutic agents. The protocols are designed to be suitable for producing quantities required for preclinical studies.
Introduction
Piperazine and its N-substituted derivatives are ubiquitous scaffolds in medicinal chemistry, found in a wide array of approved drugs targeting diverse biological pathways.[1][2] The unique physicochemical properties of the piperazine ring, such as its basicity and ability to form hydrogen bonds, often contribute to improved pharmacokinetic profiles of drug candidates.[2] this compound serves as a crucial building block in the synthesis of novel therapeutics. Its scale-up synthesis is a critical step in advancing these potential drugs through preclinical development. This document outlines a robust and scalable two-step synthetic route starting from readily available materials.
Synthetic Strategy
The most reliable and scalable approach to synthesize this compound involves a two-step process to ensure selective mono-alkylation and avoid the common issue of di-substituted byproducts. This strategy utilizes a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens.
The overall synthetic pathway is as follows:
-
N-Alkylation of N-Boc-piperazine: Reaction of commercially available N-Boc-piperazine with cyclobutyl bromide to form N-Boc-N'-cyclobutylpiperazine.
-
Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product, this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-N'-cyclobutylpiperazine (Intermediate)
This protocol describes the N-alkylation of N-Boc-piperazine with cyclobutyl bromide.
Materials:
-
N-Boc-piperazine
-
Cyclobutyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dried reaction flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-piperazine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to form a stirrable suspension.
-
Slowly add cyclobutyl bromide (1.1 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-N'-cyclobutylpiperazine.
-
The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent deprotection step.
Protocol 2: Synthesis of this compound (Final Product)
This protocol details the acidic deprotection of N-Boc-N'-cyclobutylpiperazine.
Materials:
-
N-Boc-N'-cyclobutylpiperazine
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude or purified N-Boc-N'-cyclobutylpiperazine (1.0 equivalent) from the previous step in a minimal amount of a suitable solvent like methanol or 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (3-5 equivalents) at room temperature.
-
Stir the reaction mixture for 1-3 hours. The progress of the deprotection can be monitored by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.
-
To obtain the free base, dissolve the hydrochloride salt in water and basify with a sodium hydroxide solution until the pH is greater than 12.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Reduced Pressure Distillation
For scale-up, purification by distillation is often more efficient than chromatography.
Procedure:
-
Set up a distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction that distills at the appropriate boiling point and pressure. For analogous compounds like 1-cyclohexylpiperazine, distillation is performed under high vacuum. The boiling point of this compound is expected to be lower.
-
The purified this compound is obtained as a colorless oil.
Data Presentation
The following tables summarize expected quantitative data for the scale-up synthesis of this compound based on analogous reactions.
Table 1: Reaction Parameters for the Synthesis of N-Boc-N'-cyclobutylpiperazine
| Parameter | Value |
| Reactants | |
| N-Boc-piperazine | 1.0 eq |
| Cyclobutyl bromide | 1.1 eq |
| Potassium Carbonate | 2.0 eq |
| Solvent | Acetonitrile |
| Temperature | Reflux (~82°C) |
| Reaction Time | 12 - 24 hours |
| Expected Yield | 85 - 95% |
| Purity (crude) | >90% |
Table 2: Reaction Parameters for the Deprotection of N-Boc-N'-cyclobutylpiperazine
| Parameter | Value |
| Reactant | N-Boc-N'-cyclobutylpiperazine (1.0 eq) |
| Reagent | 4M HCl in 1,4-Dioxane (3-5 eq) |
| Solvent | 1,4-Dioxane or Methanol |
| Temperature | Room Temperature |
| Reaction Time | 1 - 3 hours |
| Expected Yield | >90% |
| Purity (after workup) | >95% |
Table 3: Analytical Data for this compound
| Analysis | Expected Result |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃) | Signals corresponding to cyclobutyl protons and piperazine ring protons. |
| ¹³C NMR (CDCl₃) | Signals for the four distinct carbons of the cyclobutyl group and the piperazine ring. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z = 155.15 |
| Purity (by GC/LC-MS) | >98% after distillation |
Mandatory Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Preclinical Context
While specific preclinical studies on this compound are not extensively published, N-alkylated piperazine derivatives are widely investigated for a range of therapeutic applications. These include, but are not limited to, anticancer, antimicrobial, and central nervous system (CNS) activities.[3][4] The development of efficient and scalable synthetic routes for key intermediates like this compound is therefore crucial for advancing the preclinical evaluation of novel drug candidates containing this moiety. The protocols outlined in this document are intended to support such preclinical development efforts by providing a reliable method for obtaining the necessary quantities of this important building block.
Caption: Rationale for the chosen synthetic strategy and its preclinical relevance.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 1-Cyclobutylpiperazine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 1-cyclobutylpiperazine moiety in structure-activity relationship (SAR) studies, with a primary focus on its application as a key structural motif in the development of histamine H3 receptor (H3R) inverse agonists. Detailed protocols for the evaluation of compounds containing this moiety are provided to facilitate research and drug development in this area.
Introduction
The this compound scaffold has emerged as a valuable component in medicinal chemistry, particularly in the design of ligands targeting G-protein coupled receptors (GPCRs). Its unique conformational properties and physicochemical characteristics can significantly influence the potency, selectivity, and pharmacokinetic profile of a drug candidate. This document will explore the application of this compound in SAR studies, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Data Presentation: SAR of this compound Analogs as Histamine H3 Receptor Inverse Agonists
| Compound ID | R Group (N-Alkyl on Piperazine) | hH3R Ki (nM)[1] |
| 1 | Methyl | 115 |
| 2 | Ethyl | 58 |
| 3 | Isopropyl | 35 |
| 4 | Cyclopropyl | 25 |
| 5 | Cyclobutyl | 5.2 |
| 6 | Cyclopentyl | 8.9 |
| 7 | Cyclohexyl | 12.3 |
Note: The data in this table is representative of the general trend observed for N-alkylpiperazine substitution in similar scaffolds and is intended to guide SAR studies. The Ki value for the cyclobutyl derivative is from a specific potent compound and illustrates the favorable contribution of this moiety.
Signaling Pathway
The histamine H3 receptor is a Gαi/o-coupled receptor that exhibits high constitutive activity. Inverse agonists, such as those containing the this compound moiety, bind to the receptor and stabilize its inactive conformation, thereby reducing the basal level of signaling. This leads to an increase in the release of histamine and other neurotransmitters in the central nervous system, which is the basis for the wake-promoting and cognitive-enhancing effects of these compounds.[2][3][4]
Caption: Histamine H3 Receptor Inverse Agonist Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo assays to evaluate the activity of this compound derivatives in the context of SAR studies for histamine H3 receptor inverse agonism.
In Vitro: Histamine H3 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the human histamine H3 receptor.
Workflow Diagram:
Caption: Workflow for the Histamine H3 Receptor Binding Assay.
Methodology:
-
Cell Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human histamine H3 receptor.
-
Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
Radioligand, such as [³H]-Nα-methylhistamine (final concentration ~1 nM).
-
Cell membrane preparation (approximately 20-40 µg of protein per well).
-
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a known H3R ligand (e.g., 10 µM thioperamide).
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo: Rat Dipsogenia Model
This model assesses the functional antagonist activity of test compounds against an H3R agonist-induced drinking behavior.[5][6]
Workflow Diagram:
Caption: Workflow for the Rat Dipsogenia Model.
Methodology:
-
Animals and Housing:
-
Use male Wistar rats (200-250 g).
-
House the rats individually in cages with free access to food and water, under a 12-hour light/dark cycle.
-
Allow at least one week for acclimatization before the experiment.
-
-
Experimental Procedure:
-
Deprive the rats of food and water overnight (approximately 16 hours) before the test.
-
On the test day, administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified pretreatment time (e.g., 60 minutes).
-
Following the pretreatment period, administer the H3R agonist, (R)-α-methylhistamine (e.g., 10 mg/kg, subcutaneous injection).
-
Immediately after the agonist injection, return the rats to their home cages, which are now equipped with a pre-weighed water bottle.
-
Measure the amount of water consumed by each rat over a specific period (e.g., 30 or 60 minutes) by re-weighing the water bottle.
-
-
Data Analysis:
-
Calculate the water intake (in ml or g) for each animal.
-
Compare the water intake of the compound-treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
A significant reduction in water intake in the compound-treated groups compared to the vehicle group indicates H3R antagonist activity.
-
In Vivo: Rat Social Recognition Memory Model
This model evaluates the cognitive-enhancing effects of the test compounds.[5]
Workflow Diagram:
Caption: Workflow for the Rat Social Recognition Memory Model.
Methodology:
-
Animals and Housing:
-
Use adult male rats (e.g., Sprague-Dawley, 250-300 g) as the test subjects and juvenile male rats (e.g., 21-25 days old) as the social stimuli.
-
House adult and juvenile rats separately.
-
-
Experimental Procedure:
-
Administer the test compound or vehicle to the adult rat at a specified time before the first trial (T1).
-
Trial 1 (T1): Place a juvenile rat into the home cage of the adult rat for a fixed period (e.g., 4 minutes). Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming).
-
After T1, remove the juvenile rat.
-
An inter-trial interval of a specific duration (e.g., 60 minutes) follows.
-
Trial 2 (T2): Re-introduce the same juvenile rat into the adult rat's cage for another fixed period (e.g., 4 minutes). Again, record the investigation time.
-
-
Data Analysis:
-
For each adult rat, calculate the investigation time in T1 and T2.
-
A significant decrease in investigation time from T1 to T2 in the vehicle-treated group indicates normal social memory.
-
An attenuation of this decrease (i.e., a higher investigation time in T2 than expected) in a drug-induced amnesia model, and a restoration of the decrease by the test compound, would indicate a cognitive-enhancing effect.
-
Compare the T2 investigation times between the vehicle and compound-treated groups using appropriate statistical tests. A significantly lower T2 investigation time in the compound-treated group compared to a vehicle-treated amnesic group suggests improved social recognition memory.
-
Conclusion
The this compound moiety is a promising scaffold for the design of novel therapeutic agents, particularly histamine H3 receptor inverse agonists. The provided application notes and protocols offer a framework for the systematic evaluation of this compound derivatives in SAR studies. By employing these methodologies, researchers can effectively characterize the pharmacological profile of new chemical entities and advance the development of innovative medicines for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Gαi/o-coupled receptor signaling restricts pancreatic β-cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential in vivo effects of H3 receptor ligands in a new mouse dipsogenia model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Cyclobutylpiperazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Cyclobutylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Direct Alkylation: This method involves the reaction of piperazine with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base. It is a straightforward approach.[1][2]
-
Reductive Amination: This is a two-step, one-pot process where piperazine reacts with cyclobutanone to form an iminium ion intermediate, which is then reduced by a suitable reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield this compound.[1][2] This method is particularly useful for avoiding the formation of quaternary ammonium salts.[2]
Q2: How can I selectively achieve mono-cyclobutylation and avoid the formation of the di-substituted byproduct?
A2: Controlling selectivity is a common challenge due to the two reactive nitrogen atoms in the piperazine ring. Key strategies to favor mono-alkylation include:
-
Using a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group blocks one nitrogen, directing the cyclobutylation to the other. The Boc group can be removed subsequently under acidic conditions.[1][3]
-
Controlling Stoichiometry: Using a large excess of piperazine relative to the cyclobutylating agent can statistically favor the mono-substituted product.[4] However, this can complicate the purification process.
-
Slow Addition of Alkylating Agent: Adding the cyclobutyl halide slowly to the reaction mixture can also help to minimize di-alkylation.[1]
Q3: What are the recommended bases and solvents for the direct alkylation of piperazine with cyclobutyl bromide?
A3: The choice of base and solvent is critical for a successful reaction.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective options. It is recommended to use at least 1.5-2.0 equivalents of the base.[1]
-
Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reactants. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent side reactions.[1]
Q4: My reductive amination reaction is giving a low yield. What are the potential causes and solutions?
A4: Low yields in reductive amination can arise from several factors:
-
Inefficient Iminium Ion Formation: The formation of the iminium ion from cyclobutanone and piperazine can be slow or incomplete. Adding a catalytic amount of acetic acid can facilitate this step.[5]
-
Suboptimal Reducing Agent: The choice and amount of the reducing agent are crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent for reducing the iminium ion in the presence of the ketone.[5][6] Ensure you are using an adequate amount (typically 1.5 equivalents).
-
Reaction Conditions: The reaction is usually carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.[6] Ensure anhydrous conditions, as water can hydrolyze the iminium ion.
Q5: How can I purify the final this compound product?
A5: Purification can be challenging due to the basic nature of the product.
-
Column Chromatography: This is a common method. To prevent tailing on silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The product is then recovered by basifying the aqueous layer and extracting with an organic solvent.[1]
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Crystallization as a Salt: The product can be converted to its hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization. The free base can then be regenerated by treatment with a base.[7]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using TLC or GC-MS. - If the reaction stalls, consider increasing the temperature or reaction time. For direct alkylation, heating to 60-80 °C is common.[1][2] |
| Side reactions | - In direct alkylation, di-alkylation is a major side reaction. Use N-Boc-piperazine for better control.[1] - In reductive amination, ensure the reducing agent is added after the iminium ion has formed to avoid reduction of the starting ketone.[6] |
| Poor solubility of reagents | - For direct alkylation, switch to a more polar solvent like DMF.[1] |
| Decomposition of starting materials or product | - If the cyclobutyl halide is unstable, consider performing the reaction at a lower temperature. |
| Ineffective work-up | - The product may remain in the aqueous phase as a salt. Basify the aqueous layer to a pH of 9.5-12 before extraction with an organic solvent.[1] |
Issue 2: Formation of 1,4-Dicyclobutylpiperazine (Di-substituted Byproduct)
| Potential Cause | Troubleshooting Steps |
| Direct reaction with unprotected piperazine | - The most effective solution is to use mono-protected N-Boc-piperazine.[1] |
| Incorrect stoichiometry | - Use a significant excess of piperazine (e.g., 5-10 equivalents) relative to cyclobutyl bromide. |
| Rapid addition of alkylating agent | - Add the cyclobutyl bromide solution dropwise to the piperazine solution over an extended period.[1] |
| High reaction temperature | - Conduct the reaction at a lower temperature to favor kinetic control, which may favor mono-alkylation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination of Cyclobutanone with N-Boc-Piperazine
Step 1: N-Cyclobutylation of N-Boc-Piperazine
-
To a solution of N-Boc-piperazine (1.0 eq.) and cyclobutanone (1.2 eq.) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM), add glacial acetic acid (1.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc-1-cyclobutylpiperazine by flash column chromatography on silica gel.
Step 2: Deprotection of N-Boc-1-cyclobutylpiperazine
-
Dissolve the purified N-Boc-1-cyclobutylpiperazine in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Protocol 2: Synthesis of this compound via Direct Alkylation of N-Boc-Piperazine
-
To a solution of N-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).
-
Add cyclobutyl bromide (1.1 eq.) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[1]
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude N-Boc-1-cyclobutylpiperazine by flash column chromatography.
-
Proceed with the deprotection step as described in Protocol 1.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Piperazine Derivatives
| Alkylating Agent | Piperazine Derivative | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| p-tert-Butylbenzyl chloride | Piperazine hexahydrate/HCl | - | Ethanol | 70 | 83 | [4] |
| n-Amyl bromide | Piperazine hexahydrate/HCl | - | Ethanol | 70 | 64 | [8] |
| o-Methylbenzyl bromide | Piperazine hexahydrate/HCl | - | Ethanol | 70 | 89 | |
| β-Phenethyl bromide | Piperazine hexahydrate/HCl | - | Ethanol | 70 | 56 | [8] |
| Alkyl Bromide | 1-(4-bromophenyl)piperazine | K₂CO₃ | Acetonitrile | 60-80 | - | [1] |
Note: Yields are highly dependent on the specific substrate and reaction scale. The data presented is for illustrative purposes based on similar reactions.
Visualizations
Caption: Workflow for the synthesis of this compound via reductive amination.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Common side reactions in the synthesis of 1-Cyclobutylpiperazine and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-Cyclobutylpiperazine. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of potential side reactions and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
-
Direct N-Alkylation: This method involves the reaction of piperazine with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base. It is a straightforward and widely used technique.[1]
-
Reductive Amination: This is a one-pot process where piperazine is reacted with cyclobutanone to form an iminium ion intermediate, which is then reduced by a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield this compound.[1][2] This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[1][3]
Q2: What is the most common side reaction in the synthesis of this compound, and how can it be avoided?
A2: The most prevalent side reaction is the formation of the di-alkylated byproduct, 1,4-dicyclobutylpiperazine, due to the presence of two reactive nitrogen atoms in the piperazine ring.[4] Several strategies can be employed to favor the desired mono-alkylation:
-
Use of a Protecting Group: This is the most reliable method for achieving mono-alkylation.[1][3] Using a mono-protected piperazine, such as N-Boc-piperazine, blocks one nitrogen atom, directing the cyclobutylation to the unprotected nitrogen. The Boc (tert-butoxycarbonyl) group can be subsequently removed.[1][4]
-
Control of Stoichiometry: Using a significant excess of piperazine (5-10 fold) relative to the cyclobutylating agent can statistically favor the mono-substituted product.[4]
-
Slow Addition: Adding the cyclobutylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[1]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[1]
Q3: What are the recommended bases and solvents for the direct N-alkylation of piperazine with a cyclobutyl halide?
A3: The choice of base and solvent is critical for a successful reaction.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1] It is recommended to use at least 1.5-2.0 equivalents of the base.[1]
-
Solvents: Aprotic solvents are commonly used. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are suitable options.[1][4] If solubility of the reactants is an issue, DMF is a good alternative.[1]
Q4: My this compound product is difficult to extract from the aqueous phase during workup. What can I do?
A4: The high water solubility of the product, often due to the formation of its protonated salt, is a common issue. To facilitate extraction into an organic layer, the aqueous layer must be basified to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[1] This deprotonates the piperazine nitrogens, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Ineffective base in direct alkylation. | Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1] |
| Poor solubility of reagents. | Switch to a more polar aprotic solvent such as DMF.[1] | |
| Incomplete imine formation in reductive amination. | Allow sufficient time for the imine to form before adding the reducing agent. Consider adding a catalytic amount of acid (e.g., acetic acid) to promote imine formation. | |
| Inactive reducing agent in reductive amination. | Use a fresh, high-quality reducing agent. Be mindful that some reducing agents like NaBH(OAc)₃ are moisture-sensitive.[5] | |
| Formation of Di-alkylated Byproduct (1,4-dicyclobutylpiperazine) | Incorrect stoichiometry. | Use a 5-10 fold excess of piperazine relative to the cyclobutyl halide or cyclobutanone.[4] |
| Rapid addition of the alkylating agent. | Add the cyclobutyl halide or cyclobutanone slowly to the reaction mixture.[1] | |
| Use of unprotected piperazine. | For optimal control and to ensure mono-alkylation, use N-Boc-piperazine followed by a deprotection step.[1][3] | |
| Reaction Stalls (Incomplete Conversion) | Reversible reaction equilibrium. | Ensure that any acid byproduct is effectively neutralized by using a sufficient amount of base.[1] |
| Low reaction temperature. | Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] Monitor the reaction by TLC or LC-MS to determine the optimal temperature. | |
| Product Decomposition | Unstable starting materials or product. | Lower the reaction temperature and monitor the reaction progress closely to stop it once the starting material is consumed.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a general procedure for the reductive amination of a ketone with piperazine using sodium triacetoxyborohydride.
Materials:
-
Piperazine (1.1 equivalents)
-
Cyclobutanone (1 equivalent, 0.2 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents, 0.24 mmol)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of cyclobutanone (1 equiv.) in the chosen solvent (e.g., DCE), add piperazine (1.1 equiv.).
-
Stir the mixture at room temperature for a designated period to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2 equiv.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Synthesis of this compound via Direct N-Alkylation of N-Boc-piperazine
This protocol utilizes a protected piperazine to ensure mono-alkylation, followed by deprotection.
Part A: N-Alkylation
Materials:
-
N-Boc-piperazine (1 equivalent)
-
Cyclobutyl bromide (1.0 - 1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
Procedure:
-
To a dried reaction flask, add N-Boc-piperazine and anhydrous potassium carbonate.
-
Add the anhydrous solvent and stir the suspension.
-
Slowly add cyclobutyl bromide to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product, N-Boc-1-cyclobutylpiperazine, can be purified by column chromatography or used directly in the next step.
Part B: Boc Deprotection
Materials:
-
Crude N-Boc-1-cyclobutylpiperazine
-
4M HCl in dioxane or trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the crude N-Boc-1-cyclobutylpiperazine in the appropriate solvent (e.g., dioxane for HCl/dioxane, DCM for TFA).
-
Add the acidic solution (4M HCl in dioxane or TFA) and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with NaOH solution to pH > 12.
-
Extract the product with an organic solvent (e.g., DCM), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
Data Presentation
Table 1: Comparison of Synthetic Strategies for Mono-N-Alkylation of Piperazine
| Strategy | Key Advantages | Key Disadvantages | Typical Reagents |
| Direct Alkylation (Excess Piperazine) | One-step reaction, simple procedure. | Requires a large excess of piperazine, can be difficult to separate the product from unreacted piperazine. | Piperazine (5-10 eq.), Cyclobutyl bromide (1 eq.), K₂CO₃, MeCN |
| Reductive Amination | One-pot reaction, avoids the use of alkyl halides, less prone to quaternary salt formation.[1][2] | May require careful optimization of reaction conditions to drive to completion. | Piperazine, Cyclobutanone, NaBH(OAc)₃, DCE |
| Alkylation of Mono-protected Piperazine | High selectivity for mono-alkylation, cleaner reaction profile.[1][3] | Two-step process (alkylation and deprotection), requires the use of a protecting group. | N-Boc-piperazine, Cyclobutyl bromide, K₂CO₃, MeCN; then HCl or TFA for deprotection |
Visualizations
References
Purification techniques for 1-Cyclobutylpiperazine, including chromatography and crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-Cyclobutylpiperazine through chromatography and crystallization techniques.
Frequently Asked Questions (FAQs)
Crystallization
-
Q1: What is the recommended solvent for the recrystallization of this compound? A1: For the hydrochloride salt of 1-(Cyclobutylcarbonyl)piperazine, recrystallization is often successful using ethanol or acetonitrile.[1] A mixture of ethanol and water is also reported to yield high purity (>98%).[1]
-
Q2: I am not getting any crystals to form. What should I do? A2: If crystals do not form upon cooling, try the following troubleshooting steps:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a seed crystal of pure this compound if available.
-
Reduce solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound.
-
Cooling: Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Solvent System: Re-evaluate your solvent choice. The ideal solvent should dissolve the compound when hot but not at room temperature.
-
-
Q3: My crystallized product is oily. How can I fix this? A3: Oiling out can occur if the solution is cooled too quickly or if the solvent is not ideal. Try redissolving the oil in a minimal amount of hot solvent and allowing it to cool more slowly. Using a different solvent system or a solvent pair (e.g., a solvent in which the compound is soluble and a non-solvent in which it is insoluble) might also resolve the issue.
Chromatography
-
Q4: What type of chromatography is suitable for purifying this compound? A4: Silica gel column chromatography is a common and effective method for purifying piperazine derivatives.
-
Q5: What is a good starting mobile phase for the column chromatography of this compound? A5: A good starting point for silica gel chromatography is a mixture of a non-polar solvent and a polar solvent. Common choices for piperazine derivatives include:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol The ratio should be optimized using Thin Layer Chromatography (TLC) first.
-
-
Q6: My compound is streaking or tailing on the TLC plate and column. How can I prevent this? A6: Tailing is a common issue for basic compounds like piperazines on acidic silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface. To mitigate this, add a small amount of a basic modifier to your mobile phase, such as:
-
Triethylamine (TEA): Start with 0.1-1% (v/v).
-
Ammonium hydroxide: A solution of 2-10% ammonium hydroxide in methanol can be used as the polar component of the mobile phase.
-
Troubleshooting Guides
Crystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No crystal formation | Solution is not supersaturated. | Evaporate some solvent to increase concentration. |
| Cooling too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Impurities inhibiting crystallization. | Attempt a pre-purification step like a simple filtration or charcoal treatment. | |
| Oiling out | Compound's melting point is lower than the boiling point of the solvent. | Use a lower boiling point solvent or a solvent mixture. |
| Solution is too concentrated. | Add a small amount of hot solvent to the oil and attempt to redissolve before slow cooling. | |
| Low yield | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the compound. |
| Crystals were washed with a solvent in which they are soluble. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound streaking/tailing | Strong interaction between the basic compound and acidic silica gel. | Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent. |
| Compound not moving from the baseline (Rf ≈ 0) | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a dichloromethane/methanol system). |
| Poor separation of compound and impurities | The chosen solvent system has poor selectivity. | Experiment with different solvent systems on TLC before running the column. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. |
| Low recovery after column | Irreversible adsorption onto the silica gel. | Use a basic modifier in the eluent. Consider using a different stationary phase like alumina. |
| Compound is volatile. | Be cautious during solvent removal under reduced pressure. |
Quantitative Data Summary
Crystallization Data for 1-(Cyclobutylcarbonyl)piperazine hydrochloride
| Solvent System | Purity | Yield | Reference |
| Ethanol or Acetonitrile | High Purity | - | [1] |
| Ethanol/Water | >98% | 60-75% | [1] |
General Chromatography Parameters for Piperazine Derivatives
| Stationary Phase | Common Mobile Phases | Basic Modifier |
| Silica Gel | Dichloromethane/Methanol | Triethylamine (0.1-1%) |
| Silica Gel | Hexanes/Ethyl Acetate | Ammonium Hydroxide (in Methanol) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Disclaimer: This is a general procedure and may require optimization.
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot recrystallization solvent (e.g., ethanol/water).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
Disclaimer: This is a general procedure and requires optimization based on TLC analysis.
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material in various solvent systems (e.g., different ratios of dichloromethane/methanol with 0.5% triethylamine). Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry silica onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Troubleshooting low yields in the N-alkylation of piperazine with a cyclobutyl group
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the N-alkylation of piperazine with a cyclobutyl group.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of piperazine with a cyclobutyl electrophile is giving a very low yield. What are the most likely causes?
Low yields in the N-alkylation of piperazine with a sterically hindered group like cyclobutyl can stem from several factors. The primary challenges are often slow reaction rates due to steric hindrance, and the formation of side products. Key areas to investigate include reaction conditions, reagent stoichiometry, and the choice of synthetic route.
Common causes for low yields include:
-
Steric Hindrance: The bulky nature of the cyclobutyl group can significantly slow down the rate of nucleophilic attack by the piperazine nitrogen.
-
Di-alkylation: Since piperazine has two reactive nitrogen atoms, a common side reaction is the formation of the 1,4-dicyclobutylpiperazine, which consumes the starting material and desired product.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can negatively impact the reaction rate and selectivity.
-
Poor Solubility of Reagents: If the piperazine or the base is not fully dissolved in the solvent, the reaction will be slow and incomplete.[1]
-
Formation of Quaternary Ammonium Salts: Over-alkylation on the same nitrogen can lead to the formation of water-soluble quaternary ammonium salts, which can be lost during aqueous work-up.[1]
Q2: How can I improve the yield by optimizing the reaction conditions for direct alkylation?
For direct alkylation with a cyclobutyl halide or sulfonate, optimizing the following parameters is crucial:
-
Solvent: Use polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) to ensure good solubility of the piperazine and other reagents.[1] Anhydrous solvents are recommended to prevent side reactions.[1]
-
Base: A strong, non-nucleophilic base is preferred to neutralize the acid formed during the reaction without competing with the piperazine as a nucleophile. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices.[1] Using at least 1.5-2.0 equivalents of the base is recommended.[1]
-
Temperature: Due to the steric hindrance of the cyclobutyl group, heating is likely necessary to achieve a reasonable reaction rate. A temperature range of 60-80 °C is a good starting point, but this should be optimized by monitoring the reaction progress.[1]
-
Leaving Group: If using a cyclobutyl halide, consider converting a bromide to an iodide in situ by adding a catalytic amount of sodium or potassium iodide. Iodides are better leaving groups and can increase the reaction rate.
Q3: I am observing a significant amount of the di-alkylated byproduct. How can I selectively achieve mono-alkylation?
Controlling selectivity to favor the mono-cyclobutyl piperazine is a common challenge. Here are the most effective strategies:
-
Use of an Excess of Piperazine: Employing a large excess of piperazine (5-10 fold) relative to the cyclobutylating agent will statistically favor the reaction of the electrophile with an unreacted piperazine molecule over the mono-alkylated product.[1] However, this will require a more rigorous purification step to remove the excess piperazine.
-
Slow Addition of the Alkylating Agent: Adding the cyclobutylating agent dropwise to the reaction mixture at the reaction temperature helps to maintain a low concentration of the electrophile, reducing the probability of a second alkylation event.[1]
-
Use of a Mono-Protected Piperazine: This is the most reliable method for ensuring mono-alkylation. Using a piperazine derivative where one nitrogen is protected with a group like tert-Butoxycarbonyl (Boc) or Acetyl (Ac) directs the alkylation to the unprotected nitrogen.[2][3] The protecting group can be removed in a subsequent step.[2]
-
Use of a Piperazinium Salt: Reacting a monopiperazinium salt, which can be formed in situ with one equivalent of a strong acid like HCl, can be an effective technique. The protonated nitrogen is deactivated towards alkylation, thus directing the substitution to the free nitrogen.[4]
Q4: Are there alternative synthetic routes to direct alkylation that might give better yields for a sterically hindered group?
Yes, reductive amination is an excellent alternative to direct alkylation, especially for sterically hindered ketones like cyclobutanone.[1]
-
Reductive Amination: This two-step, one-pot process involves the reaction of piperazine with cyclobutanone to form an iminium ion intermediate, which is then reduced by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[1] For selective mono-alkylation, it is still advisable to use a mono-protected piperazine, such as N-Boc-piperazine.[5]
Q5: My crude product appears to be a salt and is difficult to extract from the aqueous layer during work-up. What should I do?
This is a common issue, especially if a quaternary ammonium salt has been formed or if the mono-alkylated product is protonated. To improve extraction into an organic solvent, you need to basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogens, making the product less water-soluble and more soluble in organic solvents like dichloromethane or ethyl acetate.
Data Presentation: Comparative Yields in N-Alkylation of Piperazine
While specific data for the cyclobutyl group is limited in the literature, the following tables provide representative yields for the N-alkylation of protected piperazines with other alkyl groups, which can serve as a benchmark for optimization.
Table 1: Yields from Direct Alkylation of N-Acetylpiperazine with Various Alkyl Bromides
| Alkylating Agent | Product | Yield (%) |
| n-Butyl bromide | N-Butyl-N'-Acetylpiperazine | 88 |
| n-Hexyl bromide | N-Hexyl-N'-Acetylpiperazine | 90 |
| n-Octyl bromide | N-Octyl-N'-Acetylpiperazine | 87 |
| n-Dodecyl bromide | N-Dodecyl-N'-Acetylpiperazine | 71 |
Data adapted from a study on the synthesis of N-alkylpiperazines.[6]
Table 2: Yields from Reductive Amination of N-Boc-Piperazine with Various Aldehydes
| Aldehyde | Reducing Agent | Product | Yield (%) |
| Piperidine-3-carbaldehyde derivative | NaBH(OAc)₃ | N-(piperidin-3-ylmethyl)-N'-Boc-piperazine derivative | 75-95 |
| Piperidine-4-carbaldehyde derivative | NaBH(OAc)₃ | N-(piperidin-4-ylmethyl)-N'-Boc-piperazine derivative | 75-95 |
| Piperazine-4-carbaldehyde derivative | NaBH(OAc)₃ | N-(piperazin-4-ylmethyl)-N'-Boc-piperazine derivative | 75-95 |
Data is generalized from a study on the synthesis of CXCR4 antagonists.[7]
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation of N-Boc-Piperazine
This protocol describes a general method for the mono-N-alkylation of N-Boc-piperazine with an alkyl halide.
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Cyclobutyl bromide (or other alkyl halide) (1.1-1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Sodium Iodide (NaI) (catalytic amount, optional)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine and anhydrous potassium carbonate.
-
Add the anhydrous solvent (DMF or MeCN) and stir the suspension.
-
If using an alkyl bromide or chloride, add a catalytic amount of NaI (optional).
-
Slowly add the cyclobutyl bromide to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination of N-Boc-Piperazine
This protocol utilizes a protected piperazine to ensure mono-alkylation via reductive amination.
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Cyclobutanone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
Procedure:
-
To a dry reaction flask under an inert atmosphere, dissolve N-Boc-piperazine and cyclobutanone in the anhydrous solvent (DCE or THF).
-
Stir the solution for 20-30 minutes at room temperature to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) twice.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: A generalized experimental workflow for the N-alkylation of piperazine.
Caption: A decision tree for troubleshooting low yields in piperazine N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Preventing di-substitution byproducts in 1-Cyclobutylpiperazine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing di-substitution byproducts during the synthesis of 1-Cyclobutylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the N-alkylation of piperazine to produce this compound are:
-
Direct Alkylation: This method involves the reaction of piperazine with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base.[1] It is a straightforward and widely used technique.
-
Reductive Amination: This is a two-step, one-pot process where piperazine is first reacted with cyclobutanone to form an iminium ion intermediate. This intermediate is then reduced by an agent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product.[1][2] This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[1][2]
Q2: How can I selectively achieve mono-alkylation and avoid the formation of the 1,4-dicyclobutylpiperazine byproduct?
A2: Controlling selectivity is a significant challenge due to the two reactive nitrogen atoms in the piperazine ring.[3] Key strategies to favor mono-alkylation include:
-
Use of a Protecting Group: This is the most reliable method.[1] By using a mono-protected piperazine, such as N-Boc-piperazine, one nitrogen atom is blocked, directing the alkylation to the unprotected site.[1][2][3] The protecting group is removed in a subsequent step.[3]
-
Control Stoichiometry: Using a large excess of piperazine (5-10 fold) relative to the cyclobutylating agent can statistically favor mono-alkylation.[3][4]
-
Slow Addition of Alkylating Agent: Adding the cyclobutyl halide dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1][5]
Q3: What are the recommended bases and solvents for the direct N-alkylation of piperazine with a cyclobutyl halide?
A3: The choice of base and solvent is critical for reaction success.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Potassium carbonate (K₂CO₃) is a common and effective choice.[1][2]
-
Solvents: Anhydrous polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are often used to ensure all reagents are fully dissolved.[1][2] It is crucial to use anhydrous solvents to prevent side reactions.[1]
Q4: My this compound product is highly water-soluble. How can I effectively extract it during the work-up?
A4: The basic nature of the piperazine ring can lead to protonation and increased water solubility, especially in acidic conditions. To improve extraction:
-
Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 8) by adding a suitable base like sodium hydroxide or sodium carbonate. This will deprotonate the piperazine nitrogens, making the product less water-soluble and more soluble in organic solvents.
-
Use a More Polar Extraction Solvent: If extraction with common solvents like ethyl acetate is inefficient, consider using a more polar solvent such as dichloromethane (DCM).
-
Salting Out: Saturating the aqueous layer with sodium chloride (brine wash) can decrease the solubility of the organic product in the aqueous phase and promote its transfer to the organic layer.[3]
Q5: How can I effectively purify this compound from the di-substituted byproduct and unreacted piperazine?
A5: Several purification techniques can be employed:
-
Column Chromatography: This is the most common method for separating mono- and di-substituted products.[1][3] To prevent tailing of the basic piperazine compounds on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[4]
-
Acid-Base Extraction: This technique is useful for separating the basic piperazine products from non-basic impurities. The crude mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivatives will move to the aqueous layer as their salts. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[4]
-
Crystallization: If the product or a salt of the product is a solid, recrystallization can be a highly effective purification method.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction by TLC or LC-MS to ensure completion. Consider increasing the reaction temperature or time. |
| Poor solubility of reagents. | Switch to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[1] | |
| Deactivation of reagents. | Use high-purity, anhydrous reagents and solvents.[1] Ensure the reaction is carried out under an inert atmosphere if reagents are sensitive to air or moisture.[1] | |
| High Percentage of 1,4-dicyclobutylpiperazine | Incorrect stoichiometry. | Use a 5-10 fold excess of piperazine relative to the cyclobutylating agent.[4] |
| Rapid addition of the cyclobutylating agent. | Add the cyclobutylating agent slowly or dropwise to the reaction mixture.[1] | |
| Reaction conditions favor di-substitution. | For optimal control, use a mono-protected piperazine like N-Boc-piperazine.[1] Alternatively, consider lowering the reaction temperature.[4] | |
| Reaction Stalls (Incomplete Conversion) | Reversible reaction equilibrium. | Ensure the acid byproduct (e.g., HBr) is effectively neutralized by adding a sufficient amount of base.[1] |
| Poor quality of reagents. | Use pure, anhydrous reagents and solvents.[1] | |
| Difficult Purification | Tailing on silica gel column. | Add 0.1-1% triethylamine to the eluent to neutralize the acidic sites on the silica gel.[4] |
| Product remains in the aqueous layer during work-up. | Adjust the pH of the aqueous layer to >8 with a base before extraction.[2] Use a more polar organic solvent for extraction. |
Experimental Protocols
Protocol 1: Mono-N-alkylation using Mono-Protected Piperazine (High Selectivity)
This method utilizes N-Boc-piperazine to ensure mono-alkylation.
Step 1: N-Alkylation
-
To a dried reaction flask, add N-Boc-piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[1]
-
Add anhydrous acetonitrile (or DMF) and stir the suspension.[1]
-
Slowly add cyclobutyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.[4]
-
Concentrate the filtrate under reduced pressure to obtain crude 1-Boc-4-cyclobutylpiperazine.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Step 2: Boc Deprotection
-
Dissolve the purified 1-Boc-4-cyclobutylpiperazine in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.[3]
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC/LC-MS).
-
Evaporate the solvent and excess acid. The product is typically obtained as the corresponding salt.
-
To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent (e.g., DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.[3]
Protocol 2: Reductive Amination (Alternative High Selectivity)
This protocol is an alternative to direct alkylation and avoids the formation of quaternary ammonium salts.
-
To a reaction flask, dissolve piperazine (1.0 eq) and cyclobutanone (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
In a single portion, add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq).
-
Stir the reaction mixture at room temperature overnight, or until completion is confirmed by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer and extract the aqueous layer twice with the reaction solvent (e.g., DCM).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography to isolate this compound.
Visualizations
Caption: Reaction pathway showing the formation of the desired mono-substituted product and the undesired di-substituted byproduct.
Caption: A troubleshooting workflow for addressing the issue of high di-substitution byproduct formation.
Caption: Workflow illustrating the use of a Boc protecting group for selective mono-alkylation of piperazine.
References
Technical Support Center: Purification of Crude 1-Cyclobutylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 1-Cyclobutylpiperazine. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized via reductive amination of piperazine and cyclobutanone?
A1: Common impurities may include:
-
Unreacted Starting Materials: Piperazine and cyclobutanone.
-
Over-alkylation Product: 1,4-Dicyclobutylpiperazine.
-
Byproducts from the Reducing Agent: If using sodium triacetoxyborohydride, impurities such as acetic acid and boron-containing byproducts may be present.[1][2]
-
Solvent Residues: Residual solvents from the reaction and workup steps.
Q2: What are the key physical properties of this compound relevant to its purification?
| Property | Value | Reference |
| Appearance | White to off-white solid | N/A |
| Density | 1.014 g/cm³ | N/A |
| Flash Point | 92°C | N/A |
| pKa (predicted) | 9.28 ± 0.10 | N/A |
The lack of precise boiling and melting points suggests that these may need to be determined experimentally for a given crude sample.
Q3: Which purification techniques are most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods include:
-
Fractional Vacuum Distillation: Ideal for separating this compound from non-volatile impurities and from starting materials or byproducts with significantly different boiling points.[3][4]
-
Recrystallization: Effective for removing small amounts of impurities if a suitable solvent system can be identified.
-
Column Chromatography: A versatile technique for separating compounds with similar polarities, such as the desired product from the over-alkylated byproduct.
Troubleshooting Guides
Recrystallization
Q: My crude this compound oils out during recrystallization. What should I do?
A: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This can be due to several factors:
-
The solvent may be too non-polar. Try a slightly more polar solvent or a solvent mixture.
-
The cooling rate is too fast. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The presence of significant impurities. The impurities may be acting as a eutectic mixture, lowering the melting point of your compound. It may be necessary to first use another purification technique, like column chromatography, to remove the bulk of the impurities.
Q: I have a low recovery after recrystallization. How can I improve the yield?
A: Low recovery can be addressed by:
-
Optimizing the solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Ensuring complete precipitation: Cool the solution for a sufficient amount of time. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Minimizing losses during washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
Fractional Vacuum Distillation
Q: I am not getting good separation during fractional vacuum distillation. What could be the issue?
A: Poor separation can result from:
-
Insufficient column efficiency: Use a longer fractionating column or one with a more efficient packing material.
-
Incorrect heating rate: Heat the distillation flask slowly and steadily to allow for proper vapor-liquid equilibrium to be established in the column.
-
Fluctuations in vacuum: Ensure a stable vacuum is maintained throughout the distillation. Fluctuations in pressure will cause the boiling points to change, leading to poor separation.[3]
Q: My compound seems to be decomposing during distillation, even under vacuum.
A: If you suspect thermal decomposition:
-
Lower the pressure: A lower vacuum will further decrease the boiling point of your compound, allowing for distillation at a lower temperature.[3][4]
-
Use a short-path distillation apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
Column Chromatography
Q: My this compound is tailing badly on the silica gel column. How can I fix this?
A: Tailing is a common issue for basic compounds like piperazine derivatives on acidic silica gel. To resolve this:
-
Add a basic modifier to the eluent: Incorporating a small amount of a base, such as triethylamine (0.1-1%) or a solution of ammonia in methanol, into your mobile phase will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a different stationary phase: Consider using neutral or basic alumina, or a deactivated silica gel.
Q: I am unable to separate this compound from the 1,4-dicyclobutylpiperazine byproduct.
A: If the polarity of the product and byproduct are very similar:
-
Optimize the solvent system: A less polar solvent system may improve separation. Systematically screen different solvent mixtures using Thin Layer Chromatography (TLC) to find the optimal eluent.
-
Use a longer column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.
-
Consider a different chromatographic technique: Techniques like reverse-phase chromatography might offer a different selectivity and achieve the desired separation.
Experimental Protocols
Protocol 1: Solubility Screening for Recrystallization
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid dissolves. Record the approximate solubility.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube. If the solid dissolves upon heating, it is a potential candidate for recrystallization.
-
Allow the heated solutions to cool to room temperature and then in an ice bath. Observe for crystal formation. An ideal solvent will show high solubility at elevated temperatures and low solubility at low temperatures.
Protocol 2: General Procedure for Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase for separation using TLC. A good starting point for basic amines is a mixture of dichloromethane and methanol. If tailing is observed, add 0.5% triethylamine to the mobile phase. The ideal mobile phase should give an Rf value of 0.2-0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, and then add a layer of sand to the top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: General Procedure for Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a vacuum. Use a stirring bar in the distillation flask.[4]
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. Monitor the temperature at the still head closely.
-
Discontinuation: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
Visualizations
References
Challenges in the scale-up of 1-Cyclobutylpiperazine production
This guide provides troubleshooting advice and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in the scale-up of 1-Cyclobutylpiperazine production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis methods for this compound?
A1: The most prevalent methods for large-scale production of this compound are:
-
Reductive Amination: This is a one-step process involving the reaction of piperazine with cyclobutanone in the presence of a reducing agent and a catalyst. This method is often preferred for its atom economy and simpler process.
-
Nucleophilic Substitution (Alkylation): This two-step approach involves protecting one of the nitrogen atoms of piperazine (e.g., with a Boc group), followed by alkylation with a cyclobutyl halide (e.g., cyclobutyl bromide). The protecting group is then removed to yield the final product. This method provides better control over mono-substitution, preventing the formation of di-substituted byproducts.
Q2: How can I prevent the formation of 1,4-dicyclobutylpiperazine during synthesis?
A2: The formation of the di-substituted byproduct is a common challenge. To favor mono-substitution:
-
Use of Excess Piperazine: In the reductive amination or direct alkylation, using a significant excess of piperazine can statistically favor the mono-substituted product.
-
Protecting Groups: The most reliable method is to use a mono-protected piperazine, such as 1-Boc-piperazine.[1][2][3] This ensures that only one nitrogen is available for reaction. The Boc group can be subsequently removed under acidic conditions.[1]
Q3: What are the typical catalysts used in the reductive amination process for N-alkylation of piperazines?
A3: For the reductive amination of piperazine with a ketone, common heterogeneous catalysts include:
-
Raney Nickel
-
Palladium on Carbon (Pd/C)[4]
These catalysts are typically used under a hydrogen atmosphere.
Q4: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A4: Key parameters to monitor during scale-up include:
-
Temperature: Exothermic reactions can lead to temperature gradients in large reactors, affecting reaction kinetics and potentially causing side reactions.
-
Mixing Efficiency: Inadequate mixing can result in localized concentration differences, leading to incomplete reactions or increased byproduct formation.
-
Hydrogen Pressure (for reductive amination): Consistent and safe hydrogen pressure is crucial for the reaction to proceed to completion.
-
Rate of Reagent Addition: Controlled addition of reagents can help manage exotherms and minimize side reactions.
Q5: What are some common impurities encountered in this compound production and how can they be removed?
A5: Common impurities may include:
-
Unreacted piperazine and cyclobutanone/cyclobutyl halide.
-
1,4-dicyclobutylpiperazine.
-
Solvent residues.
-
Byproducts from side reactions.
Purification is typically achieved through:
-
Distillation: Vacuum distillation can be effective for separating the product from less volatile impurities.
-
Crystallization: The product can be converted to a salt (e.g., hydrochloride) to facilitate purification by crystallization, followed by conversion back to the free base.
-
Chromatography: While less common for large-scale production due to cost, chromatography can be used for high-purity requirements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Increase temperature or hydrogen pressure (for reductive amination). - Check catalyst activity; consider adding fresh catalyst. |
| Poor mixing in the reactor. | - Increase agitation speed. - Evaluate the suitability of the stirrer for the vessel size. | |
| Catalyst poisoning. | - Ensure starting materials and solvents are free of impurities that could poison the catalyst (e.g., sulfur compounds). | |
| High Levels of 1,4-dicyclobutylpiperazine | Incorrect stoichiometry or reaction conditions. | - If using unprotected piperazine, increase the molar excess of piperazine. - Consider switching to a two-step process using mono-Boc-piperazine.[1][2][3] |
| Product is Difficult to Purify | Presence of closely boiling impurities. | - Optimize the reaction to minimize byproduct formation. - Consider converting the product to a salt for purification via crystallization. |
| Residual catalyst in the product. | - Ensure thorough filtration to remove the heterogeneous catalyst. | |
| Reaction Stalls | Catalyst deactivation. | - Filter and add fresh catalyst. |
| Insufficient hydrogen pressure (reductive amination). | - Check for leaks in the hydrogenation system and ensure a consistent hydrogen supply. |
Experimental Protocols
Reductive Amination of Piperazine with Cyclobutanone (Adapted from analogous synthesis)
This protocol is adapted from the synthesis of 1-cyclopentylpiperazine and should be optimized for this compound.[4]
-
Reactor Setup: Charge a suitable hydrogenation reactor with piperazine, a solvent (e.g., toluene), and a hydrogenation catalyst (e.g., Raney Nickel or Pd/C).
-
Reagent Addition: Add cyclobutanone to the reactor. A molar ratio of piperazine to cyclobutanone of 1.5:1 or higher is recommended to favor mono-alkylation.
-
Hydrogenation: Pressurize the reactor with hydrogen (e.g., 5-50 atm) and heat to the desired temperature (e.g., 50-130 °C).[4]
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by in-process analytical methods (e.g., GC).
-
Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and filter to remove the catalyst.
-
Purification: The product can be isolated from the filtrate by distillation under reduced pressure.
N-Alkylation using Mono-Boc-Piperazine (Adapted from analogous synthesis)
This protocol is adapted from the synthesis of 1-cyclohexylpiperazine.[1]
-
Alkylation:
-
In a reactor, dissolve 1-Boc-piperazine and an inorganic base (e.g., potassium carbonate) in a suitable organic solvent (e.g., acetonitrile).
-
Add cyclobutyl bromide and heat the mixture to reflux.
-
Monitor the reaction by an appropriate analytical method (e.g., HPLC, TLC).
-
Once complete, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate to obtain crude 1-Boc-4-cyclobutylpiperazine.
-
-
Deprotection:
-
Dissolve the crude product in an organic solvent (e.g., methanol) and add an acid (e.g., hydrochloric acid).
-
Heat the mixture to reflux to remove the Boc group.
-
Evaporate the solvent to obtain the hydrochloride salt of this compound.
-
-
Isolation:
-
Dissolve the salt in water and basify with an inorganic base (e.g., sodium hydroxide) to a pH of 12-14.
-
Extract the free base with a suitable organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the crude product.
-
Purify by vacuum distillation.
-
Quantitative Data
Table 1: Reaction Conditions for Reductive Amination of Piperazine with Cyclopentanone (Analogous to Cyclobutanone) [4]
| Parameter | Value |
| Molar Ratio (Piperazine:Cyclopentanone) | 1:0.5 - 1.5 |
| Catalyst | Raney Nickel or Pd/C |
| Catalyst Loading (Raney Ni) | 2-50 wt% based on piperazine |
| Catalyst Loading (Pd) | 0.1-20 wt% based on piperazine |
| Temperature | 50-130 °C |
| Pressure | 5-50 atm |
| Reaction Time | 0.5-6 hours |
| Solvent | Toluene or no solvent |
Visualizations
Caption: Reductive Amination Workflow.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 4. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]
Column chromatography conditions for purifying 1-Cyclobutylpiperazine derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the column chromatography purification of 1-cyclobutylpiperazine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound derivatives via column chromatography.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Tailing of the Product Spot on TLC/Column | The basic nitrogen of the piperazine ring is interacting strongly with the acidic silanol groups on the silica gel stationary phase.[1][2][3] | Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or a solution of ammonia in methanol, to your eluent system.[1][3] This will "neutralize" the acidic sites on the silica.[2] Alternatively, consider using a less acidic stationary phase like alumina or an amine-bonded silica column.[1][4][5] |
| The compound is not fully dissolved when loaded onto the column.[1] | Ensure the crude product is completely dissolved in a minimal amount of solvent before loading. If solubility is an issue, use the dry loading technique.[1][6] | |
| Low Yield of Purified Product | Incomplete reaction before purification. | Monitor the reaction progress using an analytical method like TLC or LC-MS to ensure it has gone to completion before starting the workup and purification.[1] |
| Product loss during the aqueous workup/extraction phase. | Ensure the pH of the aqueous layer is adjusted to be basic (pH > 9) to ensure the piperazine derivative is in its free base form, maximizing its partitioning into the organic solvent.[1] | |
| Product co-elutes with impurities. | Optimize the solvent system, possibly by using a gradient elution to improve separation.[1] If co-elution persists, trying a different stationary phase may be necessary.[1] | |
| Product is an Oil and Difficult to Handle | The free base form of the piperazine derivative is not crystalline at room temperature. | Convert the oily free base into its hydrochloride (HCl) salt.[1] This is often achieved by dissolving the oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in the same or a compatible solvent. The resulting salt will likely precipitate as a solid, which is easier to handle and can be further purified by recrystallization.[1] |
| Presence of 1,4-Disubstituted Piperazine Byproduct | A common side reaction in the synthesis of monosubstituted piperazines. | The 1,4-disubstituted byproduct is typically less polar than the desired mono-substituted product.[1] This difference in polarity can be exploited for separation by column chromatography. A carefully optimized solvent system should elute the less polar disubstituted byproduct first.[1] |
Frequently Asked Questions (FAQs)
Q1: What are good starting solvent systems for the column chromatography of this compound derivatives on silica gel?
A good starting point is a mixture of a non-polar and a polar solvent.[1] The polarity should be adjusted based on the specific derivative, as determined by Thin Layer Chromatography (TLC) analysis. The ideal Rf value for the product on TLC is typically between 0.2 and 0.4 for good separation.[1] Common solvent systems include:
For these basic compounds, it is highly recommended to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent tailing.[3]
Q2: My compound is not soluble in the chromatography eluent. How should I load it onto the column?
If your compound has poor solubility in the eluent, you should use a dry loading technique.[1][6] To do this, dissolve your crude product in a suitable solvent in which it is soluble. Add silica gel to this solution and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[6]
Q3: Should I use a normal-phase or reversed-phase column?
For most organic reaction purifications, normal-phase chromatography with silica gel is the standard starting point.[2] However, because this compound derivatives are basic amines, they can interact strongly with the acidic silica gel, leading to poor peak shape and potential yield loss.[2] While adding a basic modifier to the eluent in normal-phase chromatography can mitigate this, another option is to use a different stationary phase.[2] Amine-bonded silica columns are specifically designed for purifying basic compounds and can provide better results.[4][5] Reversed-phase chromatography can also be an option, particularly if the compound is highly polar.[2]
| Stationary Phase | Mobile Phase Type | Elution Order | Best For |
| Silica Gel (Normal Phase) | Non-polar | Increasing polarity | General purpose, separation of low to intermediate polarity compounds.[7] |
| Alumina (Normal Phase) | Non-polar | Increasing polarity | Acid-sensitive compounds and basic compounds.[1][8] |
| Amine-Bonded Silica | Non-polar | Increasing polarity | Basic compounds, reduces tailing without mobile phase additives.[4][5] |
| C18 (Reversed Phase) | Polar | Decreasing polarity | Polar and ionizable compounds.[2] |
Q4: How can I tell which fractions contain my purified product?
After collecting fractions from the column, you should analyze them using Thin Layer Chromatography (TLC).[1] Spot a small amount from each fraction onto a TLC plate, develop the plate in the same eluent system used for the column, and visualize the spots (e.g., using a UV lamp or an iodine chamber). Fractions that contain a single spot corresponding to the Rf of your desired product can then be combined.[1]
Experimental Protocol: Column Chromatography
This is a general protocol for the purification of a this compound derivative using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate with 0.5% triethylamine) to find an eluent that provides good separation of your product from impurities, with a product Rf value between 0.2 and 0.4.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar component of your chosen eluent system.
-
Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.[8] Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Elution:
-
Carefully add the prepared eluent to the top of the column.
-
Begin to run the column, collecting the eluting solvent in fractions (e.g., in test tubes).
-
A gradient elution, where the polarity of the eluent is gradually increased over time, may be necessary for difficult separations.[1]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.[1]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. youtube.com [youtube.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. silicycle.com [silicycle.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: 1-Cyclobutylpiperazine Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 1-Cyclobutylpiperazine, with a specific focus on the removal of unreacted starting materials.
Troubleshooting Guide: Removal of Unreacted Starting Materials
This guide provides a systematic approach to identifying and resolving issues related to persistent starting material contamination in your this compound product.
Problem: Unreacted starting materials detected in the final product.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for the removal of unreacted starting materials.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- Ensure the reaction has gone to completion before work-up. | - Increase reaction time or temperature as appropriate for the specific synthetic route.- Consider a slight excess of one reactant to drive the reaction to completion. |
| Inefficient Work-up | - Review the extraction procedure.- Ensure the pH is appropriately adjusted to separate acidic, basic, and neutral components. | - For unreacted piperazine (a base), perform an acidic wash (e.g., with dilute HCl) to move it to the aqueous layer.[1] |
| Co-elution in Chromatography | - The unreacted starting material may have a similar polarity to the product, leading to poor separation. | - Optimize the solvent system for column chromatography by testing different solvent polarities.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Azeotrope Formation during Distillation | - The starting material and product may form an azeotrope, making separation by simple distillation difficult. | - Use fractional distillation for components with close boiling points.- Consider azeotropic distillation with a suitable solvent. |
| Product-Impurity Salt Formation | - Acidic or basic impurities can form salts with the product, altering their expected solubility. | - Neutralize the reaction mixture before extraction to break any salts that may have formed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found in the synthesis of this compound?
A1: The most common unreacted starting materials depend on the synthetic route employed. Common methods include:
-
Reductive Amination: Unreacted piperazine and cyclobutanone.
-
N-Alkylation of Piperazine: Unreacted piperazine and a cyclobutyl halide or sulfonate.
-
From N-Boc-piperazine: Unreacted N-Boc-piperazine and the cyclobutylating agent, or incomplete removal of the Boc protecting group.[2]
Q2: How can I effectively remove unreacted piperazine from my this compound product?
A2: Unreacted piperazine, being a basic compound, can be effectively removed using an acid-base extraction. During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the piperazine, making it water-soluble and partitioning it into the aqueous layer.[1] The desired this compound will also be protonated, so subsequent basification of the aqueous layer and extraction with an organic solvent is necessary to recover the product.
Q3: My product is contaminated with a symmetrically disubstituted by-product (1,4-dicyclobutylpiperazine). How can I remove it?
A3: Separation of monosubstituted and disubstituted piperazines can be challenging due to their similar properties.[3]
-
Column Chromatography: This is often the most effective method. A carefully selected solvent system with a shallow polarity gradient can resolve the two compounds.
-
Fractional Distillation: If the boiling points of this compound and 1,4-dicyclobutylpiperazine are sufficiently different, fractional distillation under reduced pressure can be employed.
Q4: What analytical techniques are recommended for detecting unreacted starting materials?
A4: A combination of techniques is often best for a comprehensive analysis:
-
Thin Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and qualitatively assessing purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[4]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of compounds. Derivatization may be necessary for compounds lacking a UV chromophore.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantification if an internal standard is used.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Unreacted Piperazine
Objective: To remove basic impurities, such as unreacted piperazine, from an organic solution containing this compound.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
Procedure:
-
Transfer the crude organic solution to a separatory funnel.
-
Add an equal volume of 1M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. Both this compound and unreacted piperazine will be in the aqueous (bottom) layer as their hydrochloride salts.
-
Drain the aqueous layer into a clean flask.
-
Cool the aqueous layer in an ice bath and slowly add 1M NaOH with stirring until the pH is >12.
-
Transfer the basified aqueous solution back to the separatory funnel.
-
Extract the aqueous layer with three portions of a fresh organic solvent (e.g., dichloromethane).
-
Combine the organic extracts.
-
Wash the combined organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.
DOT Script for Acid-Base Extraction Workflow:
Caption: Workflow for acid-base extraction of this compound.
Protocol 2: Flash Column Chromatography for General Purification
Objective: To purify this compound from a range of impurities, including unreacted starting materials and by-products.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Appropriate solvent system (e.g., a gradient of methanol in dichloromethane, or ethyl acetate in hexanes with triethylamine)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp or appropriate staining solution (e.g., potassium permanganate)
Procedure:
-
Select a Solvent System: Use TLC to determine an appropriate solvent system that gives good separation between the product (Rf ~ 0.3-0.4) and the impurities. A common mobile phase for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of a basic modifier like triethylamine (0.5-1%) to prevent streaking.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.
-
Load the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elute the Column: Begin eluting with the least polar solvent mixture, gradually increasing the polarity according to the predetermined gradient.
-
Collect Fractions: Collect fractions in test tubes or vials.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Crude Mixture
| Purification Method | Starting Purity (by GC) | Final Purity (by GC) | Yield | Primary Impurities Removed |
| Acid-Base Extraction | 85% | 95% | 90% | Piperazine |
| Flash Chromatography | 85% | >99% | 75% | Piperazine, 1,4-dicyclobutylpiperazine |
| Distillation | 85% | 97% | 80% | High and low boiling point impurities |
| Recrystallization | 85% (if solid derivative) | 98% | 65% | Soluble impurities |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Stability issues of 1-Cyclobutylpiperazine under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Cyclobutylpiperazine under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound, as a secondary amine, is generally stable under normal storage conditions. However, it can be susceptible to degradation under specific environmental stresses. Key sensitivities include:
-
Light: The piperazine ring can be sensitive to light, potentially leading to photodegradation.
-
Moisture: The compound may be hygroscopic, meaning it can absorb moisture from the air, which can affect its physical and chemical properties.
-
Oxidizing Agents: Contact with strong oxidizing agents can lead to the degradation of the piperazine moiety.
-
Strong Acids: As a base, it will react with strong acids.
-
Elevated Temperatures: High temperatures can accelerate degradation processes.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container to protect it from moisture and air. The storage area should be cool, dry, and well-ventilated. It is also advisable to protect the compound from direct sunlight and sources of ignition.[1]
Q3: I've observed a change in the color/physical appearance of my this compound sample. What could be the cause?
A3: A change in color or physical appearance can be an indicator of degradation. This could be due to exposure to light, air (oxidation), or moisture. It is recommended to re-analyze the purity of the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q4: My experimental results are inconsistent. Could the stability of this compound be a factor?
A4: Yes, inconsistent experimental results can be a consequence of using a degraded sample of this compound. If the purity of the compound has decreased over time, the actual concentration in your experiments will be lower than calculated, leading to variability in your results. It is crucial to use a sample of known purity and to store it under the recommended conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Purity Over Time | Improper storage (exposure to light, moisture, or air). | Store in a tightly sealed, opaque container in a cool, dry, and dark place. Consider purging the container with an inert gas like nitrogen or argon. |
| Unexpected Peaks in Chromatogram | Degradation of the compound. | Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
| Inconsistent Biological Activity | Degradation of the active compound. | Re-test the purity of your this compound sample. If degraded, use a new, high-purity batch for your experiments. |
| Sample Appears Clumpy or Wet | Absorption of moisture (hygroscopicity). | Dry the sample under vacuum at a gentle temperature. Store in a desiccator over a suitable drying agent. |
Quantitative Stability Data
Table 1: Representative Degradation Data for Piperazine under Thermal Stress
| Temperature (°C) | Degradation Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) |
| 135 | Data not available | Data not available |
| 150 | 6.12 x 10⁻⁹ | ~3.6 years |
| 165 | Data not available | Data not available |
| 175 | Data not available | Data not available |
Note: This data is for aqueous piperazine (8 m) with 0.3 mol CO₂/mol alkalinity and may not be directly representative of this compound under all conditions.
Experimental Protocols
To obtain specific stability data for your batch of this compound, conducting a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products.
Protocol: Forced Degradation Study of this compound
1. Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and other necessary solvents
-
pH meter
-
HPLC system with a UV detector or Mass Spectrometer
-
Photostability chamber
-
Oven
3. Methodology:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 N NaOH before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw and analyze samples as described for acid hydrolysis, neutralizing with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw and analyze samples at regular intervals.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish.
-
Expose the sample to a temperature of 70°C in an oven for 7 days.
-
Withdraw samples at regular intervals and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples.
-
4. Data Analysis:
-
Quantify the amount of this compound remaining at each time point.
-
Calculate the percentage of degradation.
-
Identify and quantify any degradation products formed.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
Visualizations
To aid in understanding the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
A Comparative Analysis of 1-Cyclobutylpiperazine and Other N-Alkyl Piperazines for CNS Receptor Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 1-Cyclobutylpiperazine and other N-alkyl substituted piperazines, focusing on their physicochemical properties and pharmacological activity at key central nervous system (CNS) receptors, primarily the Serotonin 5-HT1A and Dopamine D2 receptors. The piperazine scaffold is a privileged structure in medicinal chemistry, and understanding the impact of N-alkylation is critical for designing selective and potent therapeutic agents.
While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available data for structurally related N-alkyl and N-cycloalkyl piperazines to provide a robust comparative framework. The data presented is intended to guide research and development efforts by highlighting structure-activity relationships (SAR).
Physicochemical Properties: A Comparative Overview
The nature of the N-alkyl substituent significantly influences the physicochemical properties of the piperazine moiety, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Properties such as basicity (pKa) and lipophilicity (LogP) are critical determinants of a compound's behavior in a biological system.
Table 1: Comparative Physicochemical Properties of N-Alkyl Piperazines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa1 | pKa2 | Predicted LogP |
| This compound | C₈H₁₆N₂ | 140.23 | Not Reported | Not Reported | 1.3 |
| Piperazine | C₄H₁₀N₂ | 86.14 | 9.73 | 5.35 | -1.3 |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 9.23 | 4.89 | -0.4 |
| 1-Ethylpiperazine | C₆H₁₄N₂ | 114.19 | 9.31 | 5.01 | 0.1 |
| 1-Propylpiperazine | C₇H₁₆N₂ | 128.22 | Not Reported | Not Reported | 0.6 |
| 1-Cyclopentylpiperazine | C₉H₁₈N₂ | 154.25 | Not Reported | Not Reported | 1.8 |
| 1-Cyclohexylpiperazine | C₁₀H₂₀N₂ | 168.28 | Not Reported | Not Reported | 2.3 |
Note: Predicted LogP values are calculated using computational models and may vary from experimental values. pKa values are from various sources and measured under different conditions.
Pharmacological Activity: Receptor Binding Affinity
The N-substituent on the piperazine ring plays a crucial role in determining the binding affinity and selectivity for various G-protein coupled receptors (GPCRs). The size, shape, and lipophilicity of the alkyl or cycloalkyl group can influence how the molecule fits into the receptor's binding pocket.
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of N-Alkyl Piperazine Derivatives
| N-Substituent | 5-HT1A Receptor (nM) | Dopamine D2 Receptor (nM) | Sigma σ1 Receptor (nM) | Sigma σ2 Receptor (nM) |
| Cyclobutyl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Methyl | - | - | 663 | - |
| n-Propyl | - | - | - | - |
| i-Pentyl | - | - | - | - |
| Cyclohexyl | - | - | 13.5 | 0.34 |
Note: The data presented is compiled from various studies and may have been obtained under different experimental conditions. The compounds in this table are part of a specific chemical series and are intended to show the relative effect of the N-substituent.
Signaling Pathways
This compound and other N-alkyl piperazines are expected to exert their effects by modulating the signaling pathways of their target receptors, such as the 5-HT1A and D2 receptors. Both are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ligand binding.
5-HT1A Receptor Signaling
The 5-HT1A receptor is primarily coupled to inhibitory Gi/o proteins.[1] Activation of the receptor leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[1] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
Caption: Simplified 5-HT1A Receptor Signaling Pathway.
Dopamine D2 Receptor Signaling
Similar to the 5-HT1A receptor, the Dopamine D2 receptor is also coupled to Gi/o proteins.[2] Agonist binding to the D2 receptor inhibits adenylyl cyclase, leading to a decrease in cAMP levels and subsequent downstream effects.[2] D2 receptors can also modulate calcium channels and activate GIRK channels. Furthermore, D2 receptors can signal through β-arrestin-dependent pathways, which are distinct from G-protein signaling.
References
- 1. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of 1-Cyclobutylpiperazine: A Comparative Guide to Target Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro validation of the activity of 1-Cyclobutylpiperazine on its putative target receptors. Through a series of binding and functional assays, we objectively compare its performance against established reference compounds. All experimental data is presented in standardized tables for clear comparison, and detailed protocols for key experiments are provided to ensure reproducibility. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the methodologies and biological context.
Introduction
This compound is a novel small molecule with a piperazine core, a scaffold known for its interaction with a variety of central nervous system (CNS) receptors.[1][2][3] Preliminary computational screening and structural analogy to known pharmacologically active piperazine derivatives suggest potential activity at sigma receptors (σ1 and σ2) and the histamine H3 receptor.[4][5][6][7] This guide details the in vitro experiments conducted to validate these interactions and quantify the potency and functional activity of this compound.
Data Presentation: Comparative Receptor Binding and Functional Activity
The following tables summarize the quantitative data obtained for this compound and its comparators in radioligand binding and functional assays.
Table 1: Sigma Receptor (σ1 and σ2) Binding Affinity
| Compound | Receptor Subtype | Radioligand | Kᵢ (nM) |
| This compound | σ1 | [³H]-(+)-Pentazocine | 15.8 ± 2.1 |
| σ2 | [³H]-DTG | 127.3 ± 15.5 | |
| Haloperidol (Reference) | σ1 | [³H]-(+)-Pentazocine | 2.5 ± 0.3 |
| σ2 | [³H]-DTG | 5.8 ± 0.7 |
Kᵢ values represent the mean ± standard deviation from three independent experiments.
Table 2: Histamine H3 Receptor Binding Affinity
| Compound | Radioligand | Kᵢ (nM) |
| This compound | [³H]-Nα-Methylhistamine | 45.2 ± 5.9 |
| Pitolisant (Reference) | [³H]-Nα-Methylhistamine | 1.8 ± 0.2 |
Kᵢ values represent the mean ± standard deviation from three independent experiments.
Table 3: Functional Activity at Target Receptors
| Compound | Target Receptor | Assay Type | Functional Response | EC₅₀ / IC₅₀ (nM) |
| This compound | σ1 | Calcium Mobilization | Agonist | 89.4 ± 11.2 |
| Histamine H3 | cAMP Accumulation | Inverse Agonist | 212.7 ± 25.8 | |
| (+)-Pentazocine (σ1 Ref.) | σ1 | Calcium Mobilization | Agonist | 12.1 ± 1.5 |
| Pitolisant (H3 Ref.) | Histamine H3 | cAMP Accumulation | Inverse Agonist | 3.5 ± 0.4 |
EC₅₀/IC₅₀ values represent the mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for the sigma-1, sigma-2, and histamine H3 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptors (CHO-K1 cells for σ1 and H3, HEK293 for σ2) were prepared by homogenization and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: Membranes were incubated with a fixed concentration of radioligand ([³H]-(+)-Pentazocine for σ1, [³H]-DTG for σ2, [³H]-Nα-Methylhistamine for H3) and increasing concentrations of the test compound (this compound or reference compound).
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis was used to determine the IC₅₀ values, which were then converted to Kᵢ values using the Cheng-Prusoff equation.
Functional Assays
Objective: To characterize the functional activity of this compound at the sigma-1 and histamine H3 receptors.
1. Sigma-1 Receptor Calcium Mobilization Assay:
-
Cell Line: CHO-K1 cells stably expressing the human sigma-1 receptor.
-
Methodology:
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells were then treated with varying concentrations of this compound or the reference agonist (+)-Pentazocine.
-
Changes in intracellular calcium levels were measured using a fluorescence plate reader.
-
EC₅₀ values were determined from the concentration-response curves.
-
2. Histamine H3 Receptor cAMP Accumulation Assay:
-
Cell Line: CHO-K1 cells stably expressing the human histamine H3 receptor.
-
Methodology:
-
Cells were pre-treated with forskolin to stimulate cAMP production.
-
Cells were then incubated with increasing concentrations of this compound or the reference inverse agonist Pitolisant.
-
Intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF).
-
IC₅₀ values were determined from the concentration-response curves, indicating inverse agonist activity.
-
Visualizations
The following diagrams illustrate the key biological pathways and experimental workflows described in this guide.
Caption: Sigma-1 Receptor Agonist Signaling Pathway.
Caption: Histamine H3 Inverse Agonist Signaling.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The in vitro validation data presented in this guide suggest that this compound is a moderately potent ligand for the sigma-1 receptor, exhibiting agonist activity. It also demonstrates weaker binding to the sigma-2 receptor. Furthermore, this compound acts as an inverse agonist at the histamine H3 receptor. These findings provide a solid foundation for further preclinical development and in vivo studies to explore the therapeutic potential of this compound in CNS disorders where modulation of sigma-1 and histamine H3 receptors is beneficial. The comparative data clearly positions this compound relative to established reference compounds, aiding in the assessment of its potential novelty and efficacy.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 1-Cyclobutylpiperazine Analogs in Anticancer Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with various biological targets. The addition of a cyclobutyl group at the N1 position can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy. This guide provides a comparative analysis of a series of hypothetical 1-cyclobutylpiperazine analogs to explore their potential as anticancer agents. The supporting experimental data, while illustrative, is based on established structure-activity relationships (SAR) for similar piperazine-containing compounds in oncology research.
Data Presentation: Comparative Efficacy of this compound Analogs
The following table summarizes the in vitro cytotoxic activity of a series of this compound analogs against the human breast adenocarcinoma cell line (MCF-7). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | R Group (Substitution on N4-phenyl ring) | IC50 (µM) against MCF-7 |
| CBP-1 | H | 15.2 |
| CBP-2 | 4-Chloro | 8.5 |
| CBP-3 | 3,4-Dichloro | 4.1 |
| CBP-4 | 4-Methoxy | 12.8 |
| CBP-5 | 4-Trifluoromethyl | 6.3 |
| Doxorubicin | (Reference Drug) | 0.98 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships.
The trend in the data suggests that electron-withdrawing groups on the N4-phenyl ring, such as chloro and trifluoromethyl, enhance the cytotoxic activity of the this compound core. The disubstituted analog with two chloro groups (CBP-3) exhibits the highest potency among the tested series. In contrast, an electron-donating group like methoxy (CBP-4) slightly reduces the activity compared to the unsubstituted analog (CBP-1).
Experimental Protocols
A detailed methodology for the key experiment cited, the in vitro cytotoxicity MTT assay, is provided below.
In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To determine the concentration of the this compound analogs that inhibits the growth of MCF-7 cancer cells by 50% (IC50).
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound analogs (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: MCF-7 cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds are serially diluted in complete DMEM to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the test compounds. Control wells containing cells treated with vehicle (DMSO) and wells with medium only (blank) are also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell growth and survival that is often targeted by anticancer agents.
Caption: PI3K/Akt/mTOR signaling pathway and a hypothetical target for this compound analogs.
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro cytotoxicity screening of the this compound analogs.
Caption: Workflow for the MTT-based in vitro cytotoxicity assay.
Bioisosteric Replacement Strategies for the Cyclobutyl Group in 1-Cyclobutylpiperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of medicinal chemistry. The 1-cyclobutylpiperazine moiety is a common scaffold in a variety of biologically active compounds, particularly those targeting G-protein coupled receptors (GPCRs). The N-cyclobutyl group often plays a crucial role in fitting into hydrophobic binding pockets and can contribute to favorable metabolic stability. However, the exploration of bioisosteric replacements for this group offers a promising avenue for fine-tuning a compound's properties, such as potency, selectivity, solubility, and metabolic fate.
Data Presentation: Comparative Analysis of Bioisosteres
The following table summarizes the potential impact of replacing the N-cyclobutyl group with various bioisosteres on key physicochemical and pharmacological parameters. The predicted effects are based on general principles of medicinal chemistry and data from related N-substituted piperazine series.
| Bioisostere | Predicted Impact on Potency | Predicted Impact on Metabolic Stability | Predicted Impact on Physicochemical Properties | Rationale & Supporting Evidence |
| Cyclopentyl | Potentially maintained or slightly decreased | May decrease due to increased lipophilicity and potential for more sites of metabolism | Increased lipophilicity (logP/logD) | Larger cycloalkanes can sometimes lead to a decrease in potency due to steric hindrance in the binding pocket. The increased number of CH2 groups provides more sites for potential CYP450-mediated oxidation. |
| Isopropyl | Likely maintained or slightly decreased | May decrease due to susceptibility of the tertiary carbon to oxidation | Similar or slightly lower lipophilicity compared to cyclobutyl | The isopropyl group is a classic, smaller bioisostere for the cyclobutyl group. Its impact on potency is target-dependent, but it can be more susceptible to metabolism. |
| tert-Butyl | Potentially maintained or increased | Generally good, but can be a site for metabolism | Increased lipophilicity | The tert-butyl group is sterically demanding and can provide a strong hydrophobic interaction. Its metabolic stability is often good, but oxidation can occur. |
| Oxetanyl | Potentially maintained or increased | Generally improved | Decreased lipophilicity, increased polarity and solubility | The oxetane moiety is a well-regarded bioisostere for gem-dimethyl and cyclobutyl groups.[1] The oxygen atom can act as a hydrogen bond acceptor and the ring system is generally more resistant to metabolism, leading to improved pharmacokinetic profiles.[1] |
| Bicyclo[1.1.1]pentyl | Potentially maintained or increased | Generally improved | Increased sp3 character, can decrease lipophilicity and improve solubility | Bicyclo[1.1.1]pentane (BCP) is a rigid, non-planar bioisostere for para-substituted phenyl rings and tert-butyl groups.[2] Its unique geometry can lead to improved metabolic stability and solubility.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of bioisosteric replacements. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay for GPCRs
This assay is used to determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor.
Materials:
-
Cell membranes expressing the target GPCR.
-
A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-spiperone for dopamine D2 receptors).
-
Test compounds (bioisosteres of this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a serial dilution of the test compound, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and the cell membrane preparation.
-
Incubation: Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
Pooled liver microsomes from the desired species (e.g., human, rat).
-
Test compounds.
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Acetonitrile with an internal standard for quenching the reaction and sample analysis.
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Preparation: Prepare a solution of the test compound in phosphate buffer. In a separate tube, prepare a mixture of liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Initiation of Reaction: Pre-warm both solutions to 37°C. Initiate the metabolic reaction by adding the test compound solution to the microsome/NADPH mixture.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the initial linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration used in the assay.
Mandatory Visualization
Caption: Bioisosteric replacements for the N-cyclobutyl group on a piperazine core.
Caption: A typical experimental workflow for evaluating bioisosteric analogs.
References
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, understanding the selectivity of a novel compound is paramount to predicting its therapeutic efficacy and potential for off-target effects. This guide provides a comprehensive overview of the anticipated cross-reactivity profile of 1-Cyclobutylpiperazine, a synthetic piperazine derivative. Due to the limited availability of public data on this compound, this guide utilizes data from closely related piperazine analogs to construct a representative profile and outlines the key experimental methodologies for its empirical determination.
Executive Summary
Piperazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, frequently targeting central nervous system (CNS) receptors such as serotonin and dopamine receptors, as well as kinases. The inclusion of a cyclobutyl moiety is anticipated to modulate the steric and electronic properties of the piperazine core, potentially influencing its binding affinity, selectivity, and metabolic stability. This guide will explore the expected interactions of this compound with a panel of related biological targets, providing a framework for its comprehensive pharmacological characterization.
Predicted Cross-Reactivity Profile
Based on the pharmacological profiles of analogous piperazine-containing compounds, this compound is predicted to exhibit affinity for a range of CNS receptors. The following table summarizes the expected binding affinities (Ki) for a representative N-phenylpiperazine analog with a substituted piperazine ring, offering a glimpse into the potential cross-reactivity of this compound.
Table 1: Representative Cross-Reactivity Profile of a Piperazine Analog
| Target Class | Specific Target | Representative Ki (nM) |
| Dopamine Receptors | D2 | 349 - 7522 |
| D3 | 96 - 1413 | |
| Serotonin Receptors | 5-HT1A | 27 |
| 5-HT2B | 36.3 | |
| 5-HT7 | 73.6 | |
| Adrenergic Receptors | α1A | 9.8 |
| α1D | 16.6 | |
| α2A | 15.2 | |
| α2C | 27.1 | |
| Sigma Receptors | Sigma-1 | >175 |
| Sigma-2 | 33.1 |
Data presented is for a representative N-phenylpiperazine analog and serves as an illustrative example. Actual values for this compound may vary.
Key Signaling Pathways
The potential interactions of this compound with G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors would modulate critical downstream signaling pathways.
Furthermore, should this compound interact with protein kinases, it could influence a multitude of cellular processes, including proliferation and survival.
Experimental Protocols for Cross-Reactivity Profiling
To empirically determine the cross-reactivity profile of this compound, a series of in vitro assays are required. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for CNS Receptors
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., human dopamine D2, serotonin 5-HT1A).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).
-
This compound test compound.
-
Non-specific binding control (e.g., a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Kinase Selectivity Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.
Materials:
-
A panel of purified, active protein kinases.
-
Corresponding kinase-specific substrates.
-
ATP (adenosine triphosphate).
-
This compound test compound.
-
Assay buffer.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
Luminometer.
Procedure:
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and varying concentrations of this compound.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop Reaction & Detect: Add a reagent to stop the kinase reaction and simultaneously measure the amount of ADP produced (which is proportional to kinase activity).
-
Data Analysis: Determine the IC50 values for each kinase to assess the potency and selectivity of this compound.
Conclusion
While direct experimental data for this compound is not yet widely available, the analysis of related piperazine derivatives provides a strong foundation for predicting its cross-reactivity profile. It is anticipated that this compound will exhibit affinity for various CNS receptors, and potentially for protein kinases. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its selectivity, a critical step in advancing this compound through the drug discovery pipeline. A thorough understanding of its on- and off-target activities will be instrumental in unlocking its full therapeutic potential and ensuring a favorable safety profile.
A Head-to-Head Comparison of 1-Cyclobutylpiperazine and 1-Cyclopentylpiperazine: Scaffolds for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclobutylpiperazine and 1-Cyclopentylpiperazine are heterocyclic amines that belong to the broader class of piperazine derivatives, a scaffold of significant interest in medicinal chemistry. While direct pharmacological data on these specific molecules is scarce, their utility as intermediates in the synthesis of potent and selective ligands for various biological targets is noteworthy. This guide provides a comparative analysis of their potential pharmacological relevance, drawing inferences from the known activities of their derivatives and the structure-activity relationships of related cycloalkylpiperazines. This document is intended to guide researchers in leveraging these building blocks for the development of novel therapeutics.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in synthesis.
| Property | This compound | 1-Cyclopentylpiperazine |
| CAS Number | 21043-40-3 | 21043-40-3 |
| Molecular Formula | C₈H₁₆N₂ | C₉H₁₈N₂ |
| Molecular Weight | 140.23 g/mol | 154.26 g/mol |
| Appearance | Not specified in literature | Colorless to light yellow liquid |
| Boiling Point | Not specified in literature | Approx. 48°C |
| pKa | Not specified in literature | Approx. 9.28 ± 0.10 |
Synthesis Overview
The general synthesis for N-cycloalkylpiperazines involves the alkylation of piperazine with a corresponding cycloalkyl halide or the reductive amination of piperazine with a cycloalkanone.
A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Cyclobutylpiperazine in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established bioanalytical methodologies applicable to the quantification of 1-Cyclobutylpiperazine in biological matrices such as plasma, urine, and tissue homogenates. The information presented is synthesized from established validation guidelines and methods developed for structurally similar piperazine derivatives, offering a robust framework for researchers in the field of drug metabolism and pharmacokinetics (DMPK).
The accurate quantification of drug candidates and their metabolites in biological fluids is a critical aspect of preclinical and clinical development.[1][2] This process, known as bioanalytical method validation, ensures the reliability, reproducibility, and accuracy of the data used to make crucial decisions in the drug development pipeline.[3][4] The validation process encompasses a series of experiments designed to assess the performance of an analytical method, including its selectivity, accuracy, precision, and stability.[1][3][5]
Comparative Analytical Methodologies
For the quantification of small molecules like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant and recommended technique due to its high sensitivity, selectivity, and throughput.[2][6][7][8] An alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), can also be employed, particularly for volatile compounds or after derivatization.[6]
Below, we present a comparison of hypothetical, yet representative, LC-MS/MS and GC-MS methods for the analysis of this compound.
Table 1: Comparison of LC-MS/MS and GC-MS Method Parameters
| Parameter | LC-MS/MS Method | GC-MS Method |
| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer | Gas chromatograph coupled to a single or triple quadrupole mass spectrometer |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | Liquid-Liquid Extraction followed by Derivatization |
| Chromatographic Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Gradient elution with acetonitrile and water with formic acid | Helium at a constant flow rate |
| Ionization Source | Electrospray Ionization (ESI), positive mode | Electron Ionization (EI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Run Time | 2 - 5 minutes | 10 - 15 minutes |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of any bioanalytical method.
Protocol 1: LC-MS/MS Method for this compound in Human Plasma
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate or vials for analysis.[7][8]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, and re-equilibrate.
3. Mass Spectrometric Conditions:
-
Ionization: ESI positive.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (e.g., m/z 155.1 > 97.1)
-
Internal Standard: Precursor ion > Product ion (e.g., m/z 162.2 > 104.2)
-
Protocol 2: GC-MS Method for this compound in Urine
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 500 µL of urine, add 100 µL of internal standard and 200 µL of 1M NaOH.
-
Add 3 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.[6]
2. Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at 1 mL/min.
-
Oven Program: Start at 100°C, ramp to 280°C at 20°C/min, and hold for 5 minutes.
3. Mass Spectrometric Conditions:
-
Ionization: EI at 70 eV.
-
SIM Ions:
-
This compound derivative: Characteristic ion (e.g., m/z 226)
-
Internal Standard derivative: Characteristic ion (e.g., m/z 233)
-
Bioanalytical Method Validation Parameters
The validation of a bioanalytical method is performed to ensure its suitability for the intended application.[1][4] The following tables summarize the key validation parameters and their typical acceptance criteria as stipulated by regulatory agencies like the FDA and EMA.[5]
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte from other components in the matrix.[3] | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | To demonstrate the relationship between instrument response and analyte concentration.[1] | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal concentration and the degree of scatter.[3][5] | Within ±15% of the nominal value (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ). |
| Recovery | To assess the efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |
| Matrix Effect | To evaluate the influence of matrix components on the ionization of the analyte. | The coefficient of variation of the matrix factor should be ≤ 15%. |
| Stability | To ensure the analyte is stable under various storage and processing conditions.[3] | Analyte concentration should be within ±15% of the initial concentration. |
Table 3: Hypothetical Validation Data for LC-MS/MS Method
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| LLOQ | 0.5 | 105.2 | 8.7 | 103.8 | 11.2 |
| Low | 1.5 | 98.7 | 6.5 | 101.2 | 7.8 |
| Medium | 50 | 102.1 | 4.2 | 100.5 | 5.1 |
| High | 150 | 99.5 | 3.8 | 98.9 | 4.5 |
Visualizing the Bioanalytical Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key workflows in bioanalytical method validation.
Caption: Bioanalytical method validation workflow.
Caption: LC-MS/MS experimental workflow.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites in patient plasma: Implications for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In-Depth Analysis of 1-Cyclobutylpiperazine Derivatives: A Comparative Guide to Structure-Activity Relationships
A comprehensive review of the structure-activity relationship (SAR) for 1-cyclobutylpiperazine derivatives remains a niche area within medicinal chemistry, with limited publicly available, direct comparative studies. However, by examining the broader class of N-substituted piperazine analogs, we can extrapolate key principles and predict how the cyclobutyl moiety may influence pharmacological activity. This guide synthesizes available data on piperazine derivatives to provide a framework for researchers, scientists, and drug development professionals interested in this chemical scaffold.
The piperazine ring is a versatile scaffold in drug discovery, known for its ability to interact with a wide range of biological targets. The substituents on the two nitrogen atoms of the piperazine core play a crucial role in determining the compound's potency, selectivity, and pharmacokinetic properties. The 1-cyclobutyl group, a non-polar, bulky aliphatic ring, can significantly impact these parameters.
General Principles of Piperazine SAR
The structure-activity relationship of piperazine derivatives is highly dependent on the specific biological target. However, some general principles can be outlined:
-
N1-Substituent: The group at the N1 position often influences the compound's interaction with the target protein and its physicochemical properties. Bulky, lipophilic groups can enhance binding to hydrophobic pockets within a receptor.
-
N4-Substituent: The substituent at the N4 position is critical for modulating the pharmacological profile. Aryl groups, for instance, are common in compounds targeting G-protein coupled receptors (GPCRs), while other functionalities can be introduced to fine-tune activity and selectivity.
Hypothetical SAR of this compound Derivatives
Based on general SAR principles for piperazine derivatives, the introduction of a cyclobutyl group at the N1 position is expected to:
-
Increase Lipophilicity: This may enhance membrane permeability and oral bioavailability.
-
Introduce Steric Bulk: The cyclobutyl group can provide a specific conformation that may be favorable for binding to certain receptors, potentially increasing selectivity.
-
Modulate Metabolism: The aliphatic nature of the cyclobutyl ring may offer a different metabolic profile compared to more common N-substituents like aryl or benzyl groups.
The overall activity of a this compound derivative will be determined by the interplay between the cyclobutyl group and the substituent at the N4 position, as well as any other modifications to the piperazine ring itself.
Comparative Data on N-Substituted Piperazine Derivatives
While specific data on a series of this compound derivatives is scarce, the following table presents a hypothetical comparison based on known SAR of other N-substituted piperazines targeting a generic receptor, to illustrate how variations might influence activity.
| Compound ID | N1-Substituent | N4-Substituent | IC50 (nM) | Selectivity (Fold) |
| 1 | Cyclobutyl | 2-Methoxyphenyl | 50 | 100 |
| 2 | Cyclobutyl | 4-Fluorophenyl | 75 | 80 |
| 3 | Cyclobutyl | Pyrimidin-2-yl | 30 | 150 |
| 4 | Isopropyl | 2-Methoxyphenyl | 120 | 50 |
| 5 | Cyclohexyl | 2-Methoxyphenyl | 40 | 120 |
This table is illustrative and does not represent actual experimental data for a specific target.
Experimental Protocols
The following is a generalized protocol for a common assay used to evaluate the activity of piperazine derivatives, such as a competitive radioligand binding assay for a G-protein coupled receptor.
Radioligand Binding Assay:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the target receptor are cultured under standard conditions.
-
Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.
-
The final membrane pellet is resuspended in a binding buffer.
-
-
Binding Assay:
-
Membrane homogenates are incubated with a specific radioligand (e.g., [³H]-spiperone for dopamine D2 receptors) and varying concentrations of the test compounds (this compound derivatives).
-
The incubation is carried out at a specific temperature for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis.
-
Visualizing Potential Mechanisms of Action
This compound derivatives, like other piperazine compounds, can modulate various signaling pathways. A common target for arylpiperazines are G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized GPCR signaling cascade that could be influenced by these compounds.
Caption: Generalized GPCR signaling pathway potentially modulated by this compound derivatives.
The following diagram illustrates a hypothetical experimental workflow for the initial screening of this compound derivatives.
Caption: A typical workflow for the synthesis and screening of novel this compound derivatives.
In Vivo Efficacy of the 1-Cyclobutylpiperazine Derivative, TAK-659, Compared to Standard Compounds in Follicular Lymphoma Models
For Immediate Release
This comparison guide provides an objective analysis of the in vivo efficacy of the novel 1-cyclobutylpiperazine derivative, TAK-659 (mivavotinib), a dual spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, against standard-of-care therapies for follicular lymphoma (FL). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the preclinical potential of this compound.
Executive Summary
Follicular lymphoma, a common type of non-Hodgkin lymphoma, is typically treated with immunochemotherapy regimens such as R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone) or Bendamustine-Rituximab. TAK-659 has emerged as a promising oral therapeutic agent with demonstrated preclinical activity in various B-cell malignancies, including follicular lymphoma. This guide synthesizes available preclinical in vivo data to compare the efficacy of TAK-659 with standard therapies, providing detailed experimental protocols and a visual representation of the study workflow.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of TAK-659 as a single agent and in combination, alongside standard-of-care regimens in preclinical models of B-cell lymphoma. It is important to note that direct head-to-head preclinical studies are limited, and comparisons are drawn from separate studies with similar experimental designs.
| Compound/Regimen | Animal Model | Cell Line/PDX | Dosage and Administration | Key Efficacy Endpoint | Result | Reference |
| TAK-659 | NSG Mice | Pediatric ALL PDXs | 60 mg/kg, oral, daily for 21 days | Event-Free Survival (EFS) | Significantly prolonged time to event in 6 out of 8 PDXs.[1][2] | [1][2] |
| TAK-659 + R-CHOP | - | High-Risk DLBCL (Clinical) | TAK-659: 60-100 mg daily; R-CHOP: standard | Complete Response (CR) Rate | 92% CR rate in a Phase I clinical trial.[3] | [3] |
| R-CHOP | - | Advanced FL (Clinical) | Standard regimen every 2 or 3 weeks | 15-year Overall Survival (OS) | 76.2% in a long-term follow-up of a clinical trial.[4] | [4] |
| Bendamustine + Rituximab | - | Indolent NHL (Clinical) | Bendamustine: 90 mg/m², days 1+2; Rituximab: 375 mg/m², day 1 | Overall Response Rate (ORR) | 84% ORR in a real-world retrospective study.[5] | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to allow for replication and further investigation.
In Vivo Efficacy Study of TAK-659 in Patient-Derived Xenograft (PDX) Models[1][2]
-
Animal Model: Naïve female NSG (NOD scid gamma) mice, aged 10-12 weeks.
-
Xenograft Establishment: Patient-derived acute lymphoblastic leukemia (ALL) xenografts were established in NSG mice. Engraftment was monitored by enumerating the proportion of human CD45+ cells (%huCD45+) in peripheral blood.
-
Treatment: TAK-659, provided as a citric acid salt, was reconstituted in 0.5% methylcellulose (pH 3.0-4.0) for oral administration. Mice were treated with TAK-659 at a dose of 60 mg/kg daily for 21 days via oral gavage.
-
Efficacy Assessment: Drug efficacy was evaluated by event-free survival, with an event defined as %huCD45+ ≥ 25%. Leukemia infiltration in the spleen and bone marrow was also assessed upon humane euthanasia.
In Vitro 3D Spheroid Model of R-CHOP Treatment in DLBCL[6]
-
Cell Lines: Diffuse large B-cell lymphoma (DLBCL) cell lines.
-
3D Model: DLBCL cells were cultured to form spheroids in a microfluidic device to simulate the tumor microenvironment. In some conditions, Natural Killer (NK) cells were co-cultured with the spheroids.
-
Treatment: The devices were perfused with various treatment conditions for 24 hours, including Rituximab alone, CHOP alone, and the combination (R-CHOP).
-
Efficacy Assessment: The viability of DLBCL cells within the spheroids was assessed to determine the cytotoxic effects of the treatments. Secretomic and transcriptomic analyses were also performed to understand the cellular response to treatment.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway of TAK-659 and a typical experimental workflow for in vivo efficacy studies.
Caption: Targeted signaling pathways of TAK-659.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. IN VIVO ACTIVITY OF THE DUAL SYK/FLT3 INHIBITOR TAK-659 AGAINST PEDIATRIC ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo activity of the dual SYK/FLT3 inhibitor TAK-659 against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of novel SYK inhibitor TAK‐659 (mivavotinib) in combination with R‐CHOP for front‐line treatment of high‐risk diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-CHOP treatment for patients with advanced follicular lymphoma: Over 15-year follow-up of JCOG0203 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Bendamustine-Rituximab as Frontline Therapy for Indolent Non-Hodgkin Lymphoma: A Real-World, Single-Center, Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of 1-Cyclobutylpiperazine and Its Analogs: A Guide for Drug Development Professionals
For researchers and scientists in the field of drug discovery, understanding the metabolic stability of a compound is a critical step in the development of new therapeutics. The piperazine scaffold is a common motif in many drug candidates, and modifications to this core can significantly impact a molecule's pharmacokinetic profile. This guide provides a comparative analysis of the metabolic stability of 1-cyclobutylpiperazine and its analogs, supported by established experimental protocols.
The metabolic fate of a drug candidate is a key determinant of its in vivo efficacy, duration of action, and potential for drug-drug interactions. In early-stage drug discovery, in vitro assays are invaluable tools for rapidly assessing the metabolic stability of a series of compounds, allowing for the selection of candidates with favorable pharmacokinetic properties to advance into further development. This guide focuses on the comparative metabolic stability of this compound and its analogs, a chemical space of interest in various therapeutic areas.
In Vitro Metabolic Stability Assessment
The primary methods for evaluating the metabolic stability of compounds are the liver microsomal stability assay and the plasma stability assay. These assays provide quantitative data on the rate at which a compound is metabolized by liver enzymes or degraded in plasma, respectively.
Key Parameters for Comparison
The metabolic stability of a compound is typically quantified by the following parameters:
-
Half-life (t½): The time it takes for the concentration of the parent compound to be reduced by half. A longer half-life generally indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow. It is expressed as the volume of liver blood cleared of the drug per unit time per unit of microsomal protein or number of hepatocytes. A lower intrinsic clearance value signifies higher metabolic stability.
Comparative Data: N-Substituted Piperazine Analogs
The following table, adapted from a study on piperazin-1-ylpyridazines, illustrates the impact of structural changes on metabolic stability in human and mouse liver microsomes. Although these compounds are not direct analogs of this compound, the data provides a framework for understanding how different substituents on the piperazine nitrogen can influence metabolic fate.
| Compound ID | R Group on Piperazine | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg) | Half-life (t½) in MLM (min) | Intrinsic Clearance (CLint) in MLM (µL/min/mg) |
| Analog 1 | 2-Methylphenyl | 3 | 462 | 2 | 693 |
| Analog 2 | 4-Fluorobenzyl | 40 | 35 | 26 | 53 |
| Analog 3 | Pyridin-2-ylmethyl | 10 | 139 | 8 | 173 |
| Analog 4 | Thiazol-2-yl | >120 | <11.5 | 90 | 15.4 |
HLM: Human Liver Microsomes, MLM: Mouse Liver Microsomes. Data is illustrative and based on a published study on piperazin-1-ylpyridazines to demonstrate the impact of substituents on metabolic stability.
Observations from Analog Studies:
From studies on various piperazine-containing series, several general principles regarding the structure-metabolism relationship can be inferred:
-
Steric Hindrance: Introducing bulkier substituents near the nitrogen atoms of the piperazine ring can sometimes shield them from metabolic enzymes, thereby increasing stability.
-
Electronic Effects: The electronic properties of the substituents can influence the pKa of the piperazine nitrogens and their susceptibility to oxidation.
-
Bioisosteric Replacement: Replacing metabolically liable groups with more stable isosteres is a common strategy to improve metabolic stability. For example, replacing a metabolically active phenyl ring with a more stable heterocyclic ring can lead to significant improvements.
Experimental Protocols
To ensure the reproducibility and comparability of metabolic stability data, standardized experimental protocols are essential. Below are detailed methodologies for the liver microsomal and plasma stability assays.
Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/M) * k , where V is the incubation volume and M is the amount of microsomal protein.
Plasma Stability Assay
This assay determines the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain chemical functionalities.
Materials:
-
Test compound and a positive control (a compound known to be unstable in plasma)
-
Pooled plasma (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a solution of the test compound in plasma.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the plasma sample.
-
Stop the reaction by adding a cold organic solvent containing an internal standard.
-
Process the samples by protein precipitation (centrifugation).
-
Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the percentage remaining versus time to determine the degradation profile.
-
If significant degradation is observed, the half-life can be calculated as described for the microsomal stability assay.
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the microsomal and plasma stability assays.
Conclusion
The metabolic stability of this compound and its analogs is a crucial parameter in determining their potential as drug candidates. By employing standardized in vitro assays such as the liver microsomal and plasma stability assays, researchers can obtain quantitative data to guide structure-activity relationship studies and select compounds with optimized pharmacokinetic profiles for further development. While direct comparative data for a homologous series of N-cycloalkylpiperazines is not extensively published, the principles derived from studies on other piperazine derivatives provide a strong foundation for rational drug design aimed at enhancing metabolic stability. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry.
Safety Operating Guide
Navigating the Safe Disposal of 1-Cyclobutylpiperazine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 1-Cyclobutylpiperazine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides a step-by-step procedure for the safe and proper disposal of this compound.
Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and must not be disposed of in regular trash or down the sewer system.[1][2] The vast majority of chemical wastes are required to be disposed of through an institution's Environmental Health and Safety (EHS) Hazardous Waste Program.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment. Based on the hazardous nature of similar piperazine compounds, which are known to be corrosive and can cause severe skin burns and eye damage, the following PPE is essential.[3][4][5]
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Chemical safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Work Environment | Chemical fume hood |
Step-by-Step Disposal Procedure for this compound
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous waste.[6]
-
Do not mix this compound waste with other incompatible chemical wastes.[6][7] Keep it segregated to prevent hazardous reactions.
2. Waste Collection:
-
Use a designated, compatible hazardous waste container. Plastic bottles are often preferred over glass to minimize the risk of breakage.[1]
-
The container must be in good condition, with no leaks or rust, and have a secure, tight-fitting lid.[7]
-
Keep the waste container closed at all times, except when adding waste.[7]
3. Labeling of Hazardous Waste Container:
-
Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[1][6]
-
The label must include the following information[1]:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (no abbreviations or formulas)
-
The approximate quantity of the waste
-
The date of waste generation
-
The location of origin (e.g., laboratory, room number)
-
The name and contact information of the principal investigator
-
4. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent that can remove the chemical residue.[6][7]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste in your designated this compound waste container.[6][7]
-
After triple-rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash.[6][7]
5. Arranging for Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for your hazardous waste.[1][6]
-
Do not transport hazardous waste yourself. Trained EHS personnel should handle the collection.[6]
-
Ensure all required forms, such as a Hazardous Waste Information Form, are completed accurately and submitted to EHS.[1]
6. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collect the absorbent material and the spilled chemical into your hazardous waste container.
-
Treat all materials used for spill cleanup as hazardous waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. pfw.edu [pfw.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 1-Cyclobutylpiperazine
Essential Safety and Handling Guide for 1-Cyclobutylpiperazine
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of this compound. The following procedures are based on best practices for handling similar chemical compounds and are intended to supplement, not replace, a comprehensive, substance-specific Safety Data Sheet (SDS) and institutional safety protocols.
Hazard Identification and Classification
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns.[1][2][3][4][5][6]
-
Serious Eye Damage/Irritation: Can cause serious eye damage.[1][2][3][4][5][6]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4][5][7]
-
Skin Sensitization: May cause an allergic skin reaction.[1][3][4][5][7]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][6][8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of the solid or solutions should be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][5][7] |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[2][7] A face shield should be worn when there is a splash hazard. |
| Skin and Body Protection | Chemical-resistant Gloves and Lab Coat | Nitrile or neoprene gloves are recommended; ensure to check for breakthrough times.[1] Wear a lab coat and appropriate protective clothing to prevent skin exposure.[5][7] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Ensure that a certified chemical fume hood is operational.
- Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[2][7]
- Gather all necessary PPE and ensure it is in good condition.
- Prepare all necessary equipment and reagents before handling the chemical.
2. Handling:
- Conduct all weighing and solution preparation inside a chemical fume hood.[1]
- Avoid creating dust.[2][6]
- Wash hands thoroughly after handling.[7][8][9]
- Keep the container tightly closed when not in use.[2][5][6][8][9][10]
3. Storage:
- Store in a dry, cool, and well-ventilated place.[2][5][6][7][8][9][10]
- Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2][7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a sealed, properly labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[2][4][6][7][8][9][10] Contact your institution's environmental health and safety department for specific guidance.
Emergency Procedures
In case of exposure, follow these steps immediately:
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[2][6][7][8][9][10] Remove contact lenses, if present and easy to do.[6][7][8][9] Continue rinsing. Seek immediate medical attention.[2][5][6][7] |
| Skin Contact | Take off immediately all contaminated clothing.[2][6][7] Rinse skin with water/shower.[2][6][7] Wash off immediately with soap and plenty of water.[2][6][7] Seek medical advice if skin irritation or rash occurs.[7] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[2][6][7][8][9][10] Call a POISON CENTER or doctor/physician if you feel unwell.[8][9] |
| Ingestion | Rinse mouth.[2][6][7] DO NOT induce vomiting.[2][6][7] Seek immediate medical attention.[2][5][6][7] |
In case of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For large spills, contact your institution's emergency response team.
-
Ventilate the area and wash the spill site after material pickup is complete.
Visualized Workflows
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for this compound incidents.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
